Beryllium silicate
Description
Structure
2D Structure
Properties
IUPAC Name |
diberyllium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVSYHUREAVHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929197 | |
| Record name | Diberyllium orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-00-0, 15191-85-2 | |
| Record name | Phenakite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, beryllium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diberyllium orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Crystal Growth of Beryllium Silicate Materials
High-Temperature Solid-State Reaction Synthesis of Beryllium Silicate (B1173343)
High-temperature solid-state reaction is a primary method for synthesizing beryllium silicate (Be₂SiO₄), often in the form of the mineral phenakite. This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired compound.
Reaction Kinetics and Mechanisms of Beryllium Oxide and Silicon Dioxide Systems
The synthesis of this compound via solid-state reaction involves the high-temperature interaction of beryllium oxide (BeO) and silicon dioxide (SiO₂). smolecule.com The fundamental reaction can be represented as:
2BeO + SiO₂ → Be₂SiO₄ smolecule.com
Investigations into the reactions between pure BeO and SiO₂ have been conducted at temperatures ranging from 1300°C to 1700°C. researchgate.net The kinetics of this reaction are significantly influenced by temperature. For instance, the oxidation rate of this compound shows an exponential increase above 900°C, with a determined activation energy of 158 kJ/mol. The reaction is also noted to be reversible, with the formation of the silicate favored at temperatures below 1,200°C.
The mechanism of formation involves the diffusion of the reacting species at the interface of the solid particles. The rate of reaction is dependent on factors such as particle size, intimacy of mixing, and the presence of any defects or impurities in the precursor materials.
Influence of Stoichiometric Ratios and Precursor Characteristics on Product Purity
The purity of the resulting this compound is highly dependent on the stoichiometric ratio of the beryllium oxide and silicon dioxide precursors. smolecule.com Achieving the correct 2:1 molar ratio of BeO to SiO₂ is crucial for the formation of pure Be₂SiO₄. Deviations from this ratio can lead to the presence of unreacted precursors or the formation of other this compound phases as impurities in the final product.
The characteristics of the precursor materials, such as particle size and specific surface area, also play a significant role. Finer and more intimately mixed precursor powders generally lead to a more complete and uniform reaction, resulting in higher product purity.
Optimization of Annealing Processes for Enhanced Crystallinity and Phase Purity
Annealing, or heat treatment, is a critical step in the solid-state synthesis of this compound to ensure high crystallinity and phase purity. The annealing temperature and duration are key parameters that need to be optimized. Typical annealing temperatures for this compound synthesis range from 1,200°C to 1,400°C.
The annealing process promotes the growth of larger crystals and helps to eliminate any amorphous or poorly crystallized phases. It also allows for the completion of the reaction, ensuring that all the precursors are converted to the desired this compound phase. The use of an inert atmosphere, such as argon, during annealing is often employed to prevent any unwanted side reactions, like oxidation. Post-synthesis characterization techniques, such as X-ray diffraction (XRD), are essential to confirm the crystallinity and phase purity of the final product.
Hydrothermal Synthesis of this compound Crystals
Hydrothermal synthesis is another important method for producing high-quality single crystals of this compound, particularly phenakite. smolecule.com This technique involves crystallization from a high-temperature aqueous solution under high pressure.
Conditions for Growth of High-Quality Phenakite Single Crystals
The growth of high-quality phenakite single crystals under hydrothermal conditions is dependent on several factors, including temperature, pressure, and the composition of the hydrothermal fluid. Successful synthesis of phenakite has been reported at temperatures ranging from 270°C to 500°C and pressures around 720 atm. geoscienceworld.org More recent studies have achieved the synthesis of phenakite-like structures at 625°C and approximately 150 MPa. researchgate.netresearchgate.net
The growth rate of phenakite crystals in aqueous solutions has been observed to be significantly higher than in hydrous melts. geoscienceworld.org For instance, growth rates in aqueous solutions have been measured in the range of 0.58–2.93 × 10⁻⁵ cm/s. geoscienceworld.org The process often utilizes a temperature gradient, where the nutrient material dissolves in a hotter region of the autoclave and is transported to a cooler region where the seed crystals are located, leading to crystal growth. muni.cz
| Parameter | Value | Source |
| Temperature | 270°C - 625°C | geoscienceworld.orgresearchgate.netresearchgate.net |
| Pressure | ~720 atm - 150 MPa | geoscienceworld.orgresearchgate.netresearchgate.net |
| Growth Rate | 0.58–2.93 × 10⁻⁵ cm/s | geoscienceworld.org |
| Crystal Size | Up to 1 mm | researchgate.netresearchgate.net |
Role of Mineralizers (e.g., Fluoride (B91410), Alkali-containing Solutions) in Crystallization
Mineralizers are chemical compounds added to the hydrothermal solution to increase the solubility of the nutrient material and facilitate its transport and crystallization. muni.czrsc.org In the hydrothermal synthesis of phenakite, fluoride and alkali-containing solutions are commonly used as mineralizers. geoscienceworld.orgresearchgate.netresearchgate.net
The choice of mineralizer can significantly influence the crystallization process and the resulting crystal morphology. For example, LiF-based solutions have been found to be effective for the synthesis of Be₂SiO₄ solid solutions. coms.events In contrast, in Na-containing mineralizers, only Be₂SiO₄ tends to crystallize due to the formation of insoluble sodium germanates when germanium is present. researchgate.netresearchgate.net The presence of an alkaline halide medium, such as potassium fluoride or ammonium (B1175870) fluoride with ammonium hydroxide (B78521), is often essential for the growth of beryl (B75158) and to prevent the formation of impurities like phenakite in those specific syntheses. google.com The concentration of the mineralizer is a key parameter that can be adjusted to control the shape and facet development of the resulting crystals. rsc.org
| Mineralizer Type | Effect | Source |
| Fluoride Solutions | Promote beryllium migration in the vapor phase. | geoscienceworld.org |
| LiF-based Solutions | Effective for the synthesis of Be₂[(Si₁-ₓGeₓ)O₄] solid solutions. | coms.events |
| NaF-containing Solutions | Can lead to the crystallization of only Be₂SiO₄ in the presence of germanium. | researchgate.netresearchgate.net |
| Alkali Halide Media | Can influence the formation of beryl versus phenakite. | google.com |
Flux Growth Techniques for this compound Crystals
The flux growth method is a well-established and versatile technique for synthesizing high-quality single crystals of beryllium silicates, including beryl and phenakite. researchgate.netgeoscienceworld.org This method involves dissolving the constituent oxides (e.g., BeO, Al₂O₃, SiO₂) in a molten salt, or "flux," at high temperatures. The crystals then precipitate from the supersaturated solution as it is slowly cooled or as the flux evaporates. google.com The flux technique has a long history, with early emerald syntheses dating back to the 19th century, and it has been successfully adapted for industrial-scale production. researchgate.netgeoscienceworld.org
A variety of flux systems have been developed to grow this compound crystals. Commonly used fluxes include alkali molybdates and vanadates, as well as fluorides and boric acid. researchgate.netearth-science.net The choice of flux is critical as it influences the solubility of the nutrient materials, the growth rate, and the quality of the resulting crystals. For example, lithium molybdate (B1676688) (Li₂O-MoO₃) is a widely used and suitable flux for growing emerald crystals. psu.edugia.edu Vanadium pentoxide (V₂O₅) has been found to be particularly advantageous for growing beryl using transfer methods, yielding crystals suitable for microwave applications. google.comaip.org
The flux growth process can be carried out using several modifications. To prevent spontaneous nucleation and promote the growth of large, single crystals, the nutrient components can be separated within the crucible. This can be achieved by using a density gradient, where the lighter SiO₂ floats on the flux while the heavier Be and Al components are at the bottom. researchgate.net Alternatively, a temperature gradient can be established within the crucible, with the nutrient material at the hotter end and seed crystals at the colder end to promote transport and deposition. researchgate.net Rotating seed plates may also be used to homogenize the solution and enhance growth rates. researchgate.net
Research has detailed specific conditions for growing different beryllium silicates. Phenakite single crystals have been grown from molten alkali metal vanadates and molybdates by slowly cooling the saturated melts from 1400°C to 900°C. researchgate.net For emerald growth using a Li₂O-MoO₃ flux, experiments are often conducted by heating the mixture to 1100°C for extended periods (20-100 hours), with crystal growth driven by the isothermal evaporation of the flux. psu.edu The table below summarizes findings from various flux growth experiments for beryllium silicates.
| This compound | Flux System | Growth Conditions | Crystal Size / Growth Rate | Observations |
| Emerald (Beryl) | Li₂O-MoO₃ | Isothermal heating at 1100 °C for 20-100 h. Growth by flux evaporation. | Up to 3.4 mm length, 2.4 mm width. | By-products included α-cristobalite and phenakite. psu.edu |
| Emerald (Beryl) | Na₂O-MoO₃ | Isothermal heating at 1100 °C for 24 h. Growth by flux evaporation. | Up to 2.1 mm length, 1.4 mm width. | Cristobalite and phenakite also formed as by-products. earth-science.net |
| Beryl | Li₂O-V₂O₅ | Sintered flux pellet with raw material (3BeO·Al₂O₃·6SiO₂). | Not specified. | Part of a method utilizing a rotating seed crystal. google.com |
| Beryl | Li₂O-MoO₃ | Temperature between 750 °C to 950 °C. | 0.01-0.2 mm per day. | Optimal molar ratio of MoO₃/Li₂O is between 3 and 5. google.com |
| Beryl | Li₂O-WO₃ | Temperature between 800 °C to 1100 °C. | 0.01-0.2 mm per day. | Optimal molar ratio of WO₃/Li₂O is between 2 and 6. google.com |
| Phenakite | Na₂O·3MoO₃ or Li₂O·3MoO₃ | Slow cooling from 1400°C to 900°C at 2°C/hour. | Up to 1.5 cm. | Growth on a seed by thermal gradient resulted in inclusions. researchgate.net |
Industrial-Scale Production Methods and Process Optimization for this compound Compounds
The industrial-scale production of this compound compounds is intrinsically linked to the extraction of beryllium from its primary mineral sources, principally beryl (a beryllium-aluminum silicate) and bertrandite (a this compound hydroxide). epa.gov While this compound itself is not typically produced commercially as a bulk compound, the processing of silicate ores is the foundational step for producing beryllium metal, alloys, and beryllium oxide (beryllia). epa.goviarc.fr The methods employed involve either high-temperature pyrometallurgical routes or hydrometallurgical processes.
One established industrial method is the high-temperature solid-state reaction. This involves reacting stoichiometric mixtures of beryllium oxide (BeO) and silicon dioxide (SiO₂) at temperatures ranging from 1300°C to 1700°C. smolecule.com For phenakite (Be₂SiO₄), dry synthesis from oxides has been reported at 1500°C. researchgate.net Process optimization for this method focuses on several key parameters to ensure complete reaction and high purity of the product.
Key Optimization Parameters for Solid-State Synthesis
Temperature Range: Typically 1,300–1,700°C. The optimal temperature is often around 1,500°C to ensure a complete reaction while minimizing the sublimation of BeO.
Atmosphere: Inert atmospheres, such as argon or nitrogen, are used to prevent oxidation and undesirable side reactions.
Reactant Purity: High purity reactants (≥99.9% BeO and SiO₂) are required to avoid the formation of impurity phases.
A significant industrial alternative, particularly for hard ores like phenacite and beryl, is a hydrometallurgical process involving caustic leaching. google.com This method avoids the very high temperatures of fusion processes. The ore is first crushed and milled to a fine particle size (e.g., ≤75 µm). It is then leached with a concentrated sodium hydroxide (NaOH) solution at elevated temperatures (150–200°C) and autogenous pressure in a reactor. google.com Lime (Ca(OH)₂) is often added to precipitate silica (B1680970) as calcium silicate, leaving beryllium in the solution as sodium beryllate (Na₂BeO₂). The resulting pregnant leach liquor is then processed to precipitate beryllium hydroxide, which serves as the intermediate for producing other beryllium products. epa.govgoogle.com
Optimization of the hydrometallurgical process involves careful control of reaction conditions to maximize beryllium recovery.
| Process Step | Parameter | Optimized Conditions/Range | Purpose |
| Ore Pretreatment | Particle Size | ≤75 µm | Increase surface area for efficient leaching. |
| Caustic Leaching | Caustic Concentration | 40–50% NaOH solution | Efficiently dissolves this compound minerals. google.com |
| Temperature | 150–200°C | Promote the dissolution reaction. google.com | |
| Pressure | Autogenous (e.g., 15–20 bar) | Maintain liquid phase and enhance reaction kinetics. | |
| Precipitation | Caustic Concentration | Reduced to 5-10% by dilution | Induce precipitation of beryllium hydroxide. google.com |
| Digestion Temperature | ~90-100°C | Promote the formation of granular, easily separable Be(OH)₂. google.com |
Another industrial process, primarily for beryl, involves mixing the ore with sodium fluorosilicate and soda and heating to around 770°C. This converts the beryllium to soluble sodium fluoroberyllate, which is then leached with water and precipitated as beryllium hydroxide using NaOH. wikipedia.org Optimization of such pyrometallurgical extraction processes involves controlling reaction temperatures and times at different stages to maximize beryllium recovery, which can reach over 97%. omicsonline.org
Crystallographic and Structural Investigations of Beryllium Silicate
Structural Analysis of Phenakite (Be₂SiO₄)
Phenakite is a rare nesosilicate mineral, crystallizing in the trigonal system. crystallographygems.com Its name is derived from the Greek word for "deceiver," an allusion to its historical misidentification as quartz. mindat.org The fundamental structure of phenakite consists of a three-dimensional framework of interconnected beryllium and silicon tetrahedra. geologyscience.comgeologyscience.ru
Table 1: Crystallographic Data for Phenakite (Be₂SiO₄)
| Property | Value |
|---|---|
| Crystal System | Trigonal mindat.orggemologyproject.comlibretexts.org |
| Space Group | R-3 carnegiescience.edumaterialsproject.orgcrystallography.net |
| Formula | Be₂SiO₄ geologyscience.com |
| Unit Cell Parameters (ambient) | a = 12.4704 Å, c = 8.2504 Å crystallography.net |
| Hardness (Mohs) | 7.5 - 8 mindat.orggemologyproject.com |
| Specific Gravity | 2.96 - 3.00 g/cm³ mindat.org |
The crystal structure of phenakite is built from two primary polyhedral units: beryllium-oxygen tetrahedra (BeO₄) and silicon-oxygen tetrahedra (SiO₄). carnegiescience.edu In this arrangement, both beryllium (Be²⁺) and silicon (Si⁴⁺) cations are in tetrahedral coordination with four oxygen (O²⁻) atoms. carnegiescience.edumaterialsproject.org
The BeO₄ tetrahedra are linked at their corners to four other BeO₄ tetrahedra and four SiO₄ tetrahedra. materialsproject.org Similarly, each SiO₄ tetrahedron shares its corners with eight surrounding BeO₄ tetrahedra. materialsproject.org The Be-O-Si bond angles within this framework range from approximately 114° to 138°. geologyscience.ru Detailed X-ray diffraction studies have refined the specific interatomic distances within these tetrahedra. materialsproject.org
Table 2: Selected Interatomic Distances for Phenakite (Be₂SiO₄)
| Bond | Distance (Å) |
|---|---|
| Be-O | 1.63 - 1.66 materialsproject.org |
| Si-O | 1.63 - 1.64 materialsproject.org |
The corner-sharing linkage of BeO₄ and SiO₄ tetrahedra creates a continuous and rigid three-dimensional framework. carnegiescience.eduarizona.edu This type of structure classifies phenakite as a framework silicate (B1173343), or tectosilicate. geologyscience.rucarnegiescience.edu The topology of this network is complex, featuring interconnected rings of tetrahedra. carnegiescience.edu Specifically, the framework is composed of 3-, 4-, and 6-membered rings of these corner-linked polyhedra. carnegiescience.edu
This arrangement is topologically similar to other framework structures where rigid polyhedral units are bonded to form cages or channels. arizona.educarnegiescience.edu In phenakite, the energy required to bend the cation-oxygen-cation angles between the linked tetrahedra is relatively low, which has implications for its physical properties under pressure. carnegiescience.edu
The response of beryllium silicates to high pressure reveals important information about their structural stability and potential for polymorphism. Studies on phenakite show that it has a nearly isotropic compressibility, meaning it compresses almost uniformly in all directions. carnegiescience.eduresearchgate.net High-pressure X-ray diffraction experiments have determined its bulk modulus to be approximately 2.01 ± 0.08 Mbar. carnegiescience.eduresearchgate.net The unit cell parameters consistently decrease with increasing pressure, as expected during compression. crystallography.net
Other beryllium silicates, such as beryl (B75158) (Be₃Al₂Si₆O₁₈), also undergo pressure-induced phase transitions. geoscienceworld.orgfmm.ru For instance, beryl is predicted to undergo a second-order phase transition from hexagonal P6/mcc to triclinic P-1 symmetry at approximately 14 GPa. fmm.ru Similarly, the beryl-group mineral johnkoivulaite experiences a second-order phase transition at a critical pressure of about 4.13 GPa. geoscienceworld.org These transitions in related minerals highlight the broader phenomenon of high-pressure polymorphism in framework silicates. geoscienceworld.org Isotypic crystals like β-behoite [Be(OH)₂], which also feature corner-connected tetrahedra, undergo displacive phase transitions under pressure, further illustrating this behavior in related structures. researchgate.netarizona.edu
Table 3: Unit Cell Parameters of Phenakite at Various Pressures
| Pressure | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |
|---|---|---|---|
| 1 bar (~0 GPa) | 12.4704 | 8.2504 | 1111.13 |
| 16 kbar (1.6 GPa) | 12.437 | 8.228 | 1102.19 |
| 36 kbar (3.6 GPa) | 12.397 | 8.207 | 1092.32 |
| 54 kbar (5.4 GPa) | 12.37 | 8.188 | 1085.05 |
Data sourced from Hazen & Au (1986) via the Crystallography Open Database. crystallography.net
Advanced Crystallographic Techniques in Beryllium Silicate Research
The detailed structural understanding of beryllium silicates relies on a suite of advanced analytical techniques capable of probing atomic arrangements and microstructural features.
X-ray diffraction (XRD) is a cornerstone technique for the crystallographic analysis of beryllium silicates. carnegiescience.edu It is used to determine and refine the unit cell parameters of minerals like phenakite with high precision. carnegiescience.educarnegiescience.edu By measuring the diffraction angles of X-rays passing through a crystal, researchers can calculate the dimensions of the crystallographic axes (a, b, c) and the angles between them. researchgate.net This method has been employed to study phenakite under various conditions, including high temperature and high pressure, revealing how the unit cell contracts or expands. carnegiescience.educarnegiescience.edu
Furthermore, XRD is essential for phase identification. myscope.trainingncl.ac.uk The diffraction pattern of a crystalline material serves as a unique fingerprint. By comparing the experimental pattern of an unknown sample to extensive databases like the Powder Diffraction File (PDF) or the Crystallography Open Database (COD), scientists can identify the specific mineral phases present. myscope.trainingncl.ac.uk This is crucial for distinguishing between polymorphs—minerals with the same chemical composition but different crystal structures. ncl.ac.uk
Electron Backscatter Diffraction (EBSD) is a microanalytical technique used in a scanning electron microscope to obtain crystallographic information from the surface of a sample. The technique provides data on crystal orientation, phase, and internal strain. mdpi.com While EBSD is a powerful tool for studying the microstructure of geological materials, detailed studies focusing specifically on the microstructure of phenakite are not widely reported in available literature. However, the technique has been used to confirm the identity of natural phenakite and is mentioned in studies of more complex this compound minerals. chelscience.ruminsocam.org In principle, EBSD could be applied to phenakite to map crystallographic orientation fabrics, characterize grain boundaries, and identify different phases in aggregates, providing insights into its formation and deformation history.
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound (Phenakite) | Be₂SiO₄ |
| Quartz | SiO₂ |
| Beryl | Be₃Al₂Si₆O₁₈ |
| Johnkoivulaite | Cs(Be₂B)Mg₂Si₆O₁₈ |
| Behoite | Be(OH)₂ |
Crystal Chemistry of Beryllium within Silicate Structures
The crystal chemistry of beryllium within silicate structures is characterized by the distinct role of beryllium as a network-forming cation. Typically, beryllium is found in tetrahedral coordination with oxygen, forming BeO₄ tetrahedra, which are comparable in size to the SiO₄ tetrahedra that constitute the backbone of silicate minerals. This similarity allows for complex interactions and substitutions, leading to a diverse class of minerals known as beryllosilicates. These minerals are predominantly found in granites, granitic pegmatites, and some alkaline rocks. geoscienceworld.org The small size and high charge of the Be²⁺ ion make it a high field strength cation, enabling it to act as both a glass former and a modifier depending on the chemical composition of the system. researchgate.net
Role of BeO₄ Tetrahedra in Silicate Network Formation
The BeO₄ tetrahedron is a cornerstone of beryllosilicate crystal chemistry, influencing the topological and physical properties of the resulting materials. Its ability to substitute for and link with SiO₄ tetrahedra gives rise to the vast structural diversity observed in this mineral class.
Table 1: Comparison of Tetrahedral Units in Beryllosilicates
| Feature | BeO₄ Tetrahedron | SiO₄ Tetrahedron |
| Central Cation | Beryllium (Be²⁺) | Silicon (Si⁴⁺) |
| Formal Charge | [BeO₄]⁶⁻ | [SiO₄]⁴⁻ |
| Coordination | Tetrahedral | Tetrahedral |
| Role in Network | Network-former | Primary network-former |
| Interaction | Polymerizes with SiO₄ tetrahedra via Be-O-Si linkages. geologyscience.ru | Polymerizes with other SiO₄ and BeO₄ tetrahedra via Si-O-Si and Si-O-Be linkages. |
Analysis of Beryllium-Silicon Disorder in Complex Silicate Minerals (e.g., Gadolinite)
Beryllium-silicon (Be-Si) disorder is a significant phenomenon in certain complex silicate minerals, where Be²⁺ and Si⁴⁺ cations interchange between distinct tetrahedral sites. Gadolinite, with the general formula REE₂FeBe₂Si₂O₁₀, is a prime example where this disorder is observed. colorado.edugeoscienceworld.org Studies on gadolinite from the White Cloud pegmatite in Colorado, USA, have provided detailed insights into this structural feature. colorado.edugeoscienceworld.orggeoscienceworld.org
Investigations using single-crystal X-ray diffraction and various spectroscopic methods have revealed that significant Be-Si disorder can occur. colorado.edugeoscienceworld.org In the gadolinite structure, there are two distinct tetrahedral sites, typically occupied by Be (the Q site) and Si (the T site). colorado.edu However, analyses have shown partial substitution of silicon for beryllium at the Q site and, conversely, beryllium for silicon at the T site. colorado.edugeoscienceworld.orgresearchgate.net This disorder can be substantial, with some studies reporting up to 15% disorder between the Be and Si sites. colorado.edugeoscienceworld.orgresearchgate.net This substitution indicates that the normalization of gadolinite's chemical formula assuming a fixed Si content can be misleading. researchgate.net The observation of Be substituting for Si suggests that beryllium may be more abundant in certain geochemical systems than previously assumed. colorado.edugeoscienceworld.org
Table 2: Representative Be-Si Disorder in Gadolinite from the White Cloud Pegmatite
| Crystallographic Site | Ideal Occupant | Observed Substitution | Extent of Disorder | Source |
| Q Tetrahedral Site | Beryllium (Be) | Silicon (Si) substitutes for Be. | Up to 15% | colorado.edugeoscienceworld.org |
| T Tetrahedral Site | Silicon (Si) | Beryllium (Be) substitutes for Si. | Up to 15% | colorado.edugeoscienceworld.org |
| M Octahedral Site | Iron (Fe) | Vacancy (□) | Up to 15% | colorado.edugeoscienceworld.org |
Note: Data is based on studies of gadolinite samples showing significant compositional variation. colorado.edugeoscienceworld.org
Structural Hierarchy and Topological Features of Beryllosilicates
The structural classification of beryllosilicate minerals is based on a hierarchical system that considers the polymerization of the constituent BeO₄ and SiO₄ tetrahedra. geoscienceworld.orggeologyscience.ru This hierarchy, first proposed for silicates, categorizes structures based on the connectivity of the tetrahedral units. geoscienceworld.org
The five main groups in this structural hierarchy are:
Unconnected Tetrahedra: Isolated Tφ₄ tetrahedra (where T = Be, Si, etc.). geologyscience.ru
Finite Clusters of Tetrahedra: Small, isolated groups of linked tetrahedra. geologyscience.ru
Infinite Chains of Tetrahedra: Tetrahedra linked to form one-dimensional chains. geoscienceworld.orggeologyscience.ru
Infinite Sheets of Tetrahedra: Tetrahedra linked to form two-dimensional sheets. geoscienceworld.orggeologyscience.ru
Infinite Frameworks of Tetrahedra: Tetrahedra linked to form three-dimensional frameworks. geoscienceworld.orggeologyscience.ru
To further refine this classification, the topology of these structures is analyzed using concepts like Secondary Building Units (SBUs). geoscienceworld.orgresearchgate.netresearchgate.net SBUs are fundamental polyhedral clusters that repeat to form the larger structure. geoscienceworld.orgresearchgate.net By identifying the SBUs and arranging them in order of increasing ring dimension, a more detailed structural hierarchy can be established for beryllosilicates. geoscienceworld.orgresearchgate.net This topological analysis is particularly useful for understanding complex layered and framework beryllosilicates, including those with zeolite-like structures. geoscienceworld.orgresearchgate.net
Vertex Symbols and Coordination Sequences in Beryllosilicate Frameworks
To provide a quantitative and unambiguous description of the complex topologies of beryllosilicate frameworks, crystallographers employ specific analytical tools, including vertex symbols (VS) and coordination sequences (CS). geoscienceworld.orgresearchgate.netresearchgate.netgeoscienceworld.org
The vertex symbol is a numerical description of the circuits of tetrahedra that meet at a specific tetrahedral node (a Be or Si atom). geoscienceworld.org For each unique tetrahedral site, the symbol enumerates the number of nodes in the shortest circuits that pass through that vertex. geoscienceworld.org
The coordination sequence for a tetrahedral site is a series of numbers {Nₖ}, where N₁ is the number of tetrahedra directly connected to the central tetrahedron, N₂ is the number of tetrahedra in the next shell, and so on. geoscienceworld.org
These numerical descriptors are powerful for several reasons:
They provide a precise topological signature for each unique tetrahedral site in a crystal structure. geoscienceworld.orgresearchgate.net
They allow for the identification of structural similarities between different beryllosilicates and related minerals like zeolites, even if their chemical compositions differ. geoscienceworld.orgresearchgate.netresearchgate.net
The topological density of a framework, which is strongly correlated with the framework density, is controlled by the beryllium content in the tetrahedral sites. geoscienceworld.orgresearchgate.netresearchgate.net This relationship suggests that the beryllium content can be a controlling factor in designing specific framework arrangements. researchgate.netresearchgate.net
Phase Equilibria and Thermodynamic Modeling of Beryllium Silicate Systems
Experimental Determination of Phase Relations in Beryllium-Containing Systems
Experimental investigations into phase relationships provide fundamental data for constructing phase diagrams and understanding mineral assemblages.
The Binary BeO-SiO₂ System
The binary system of beryllium oxide (BeO) and silicon dioxide (SiO₂) has been a subject of investigation to understand the formation and stability of phenakite (Be₂SiO₄). Research indicates that phenakite is synthesized through high-temperature solid-state reactions of pure BeO and SiO₂ at temperatures ranging from 1300° to 1700°C. researchgate.net Phenakite dissociates into bromellite (BeO) and cristobalite (a high-temperature polymorph of SiO₂) at approximately 1560°C at one atmosphere of pressure. geoscienceworld.org In this system, a eutectic is formed between bromellite and cristobalite at around 95 wt% SiO₂ and a temperature of 1713°C. geoscienceworld.org A tentative phase diagram has been proposed based on these experimental data. researchgate.net
The Ternary BeO-Al₂O₃-SiO₂-H₂O (BASH) System and its Mineral Assemblages
The BeO-Al₂O₃-SiO₂-H₂O (BASH) system is of significant petrological importance as it encompasses the most common beryllium minerals. msaweb.org Over twenty phases exist in this system, with key minerals including beryl (B75158) (Be₃Al₂Si₆O₁₈), chrysoberyl (B1170025) (BeAl₂O₄), phenakite (Be₂SiO₄), bertrandite (Be₄Si₂O₇(OH)₂), and euclase (BeAlSiO₄(OH)). msaweb.orggeoscienceworld.org
Experimental studies have been conducted to determine the stability fields of these minerals. For instance, high-pressure experiments have located the positions of several key reactions, such as the breakdown of beryl into chrysoberyl, phenakite, and quartz under dry conditions. msaweb.org The stability of mineral assemblages in the BASH system is influenced by factors like silica (B1680970) activity. semanticscholar.org In environments with high silica activity, beryl is a stable phase. semanticscholar.org The presence of water also plays a critical role, with minerals like bertrandite and euclase containing hydroxyl groups.
The following table summarizes some of the key mineral assemblages and their significance in the BASH system.
| Mineral Assemblage | Geological Significance |
| Beryl + Quartz + Feldspar | Common in granitic pegmatites and indicates Be saturation during magma crystallization. semanticscholar.org |
| Chrysoberyl + Phenakite + Quartz | Represents higher temperature and/or lower silica activity conditions compared to beryl-bearing assemblages. msaweb.org |
| Bertrandite + Phenakite | Often found in peralkaline granites and syenites, reflecting low alumina (B75360) chemical potentials. msaweb.org |
| Euclase | Indicates environments with unusually high alumina activities. msaweb.org |
Phase Equilibria in the Li₂O-BeO-SiO₂ System
The lithium oxide-beryllium oxide-silicon dioxide system is relevant to certain types of pegmatites and industrial ceramics. Experimental work on this ternary system has identified the existence of one stable ternary compound, Li₂BeSiO₄. capes.gov.br Liquidus relations have been determined, and ten liquidus invariant points along with seven subsolidus compatibility triangles have been located. capes.gov.br The most refractory compositions in this system are found on the join between BeO and Li₂BeSiO₄, with a solidus temperature of 1320°C. researchgate.netcapes.gov.br
Metastable phases have also been observed in this system, including a high-quartz phase and other intermediate silicate (B1173343) phases. researchgate.netcapes.gov.br
High-Pressure and High-Temperature Stability of Beryllium Silicate Phases
The stability of this compound phases under high-pressure and high-temperature conditions is crucial for understanding their occurrence in deep crustal and upper mantle environments.
Phenakite (Be₂SiO₄) has been shown to persist up to high pressures and temperatures. Experiments have demonstrated its stability at pressures up to 45.5 kbar and temperatures up to 2100°C. geoscienceworld.org Some studies have reported the synthesis of slightly non-stoichiometric phenakite at 10 to 20 kbar and 1050 to 1200°C, containing excess SiO₂ and some Al₂O₃. geoscienceworld.org
Beryl's stability at high pressures and temperatures has also been investigated. It is reported to be stable up to 1000°C at pressures between 10 and 25 kbar. geoscienceworld.org Above this temperature, it coexists with chrysoberyl, phenakite, and a melt phase. geoscienceworld.org
The following table presents data on the high-pressure stability of some this compound phases.
| Mineral | Pressure (kbar) | Temperature (°C) | Observations | Reference |
| Phenakite | up to 45.5 | up to 2100 | Persists without decomposition. | geoscienceworld.org |
| Beryl | 10 - 25 | up to 1000 | Stable. | geoscienceworld.org |
| Beryl | 10 - 25 | 1000 - ~1100 | Coexists with chrysoberyl, phenakite, and melt. | geoscienceworld.org |
Thermodynamic Property Derivation for this compound Minerals
The derivation of thermodynamic properties for this compound minerals is essential for quantitative modeling of geological processes.
Calorimetric Measurements (e.g., Heat Capacities) and Enthalpy Determinations
Calorimetric measurements provide direct data on the heat capacities and enthalpies of formation and transition for minerals. The heat capacities of several key beryllium minerals, including beryl, phenakite, euclase, and bertrandite, have been measured over a wide temperature range (approximately 5 to 800 K) using techniques like quasi-adiabatic cryogenic calorimetry and differential scanning calorimetry. geoscienceworld.org The heat capacity of chrysoberyl has also been determined from 340 to 800 K. geoscienceworld.org
These experimental heat capacity data, combined with phase equilibrium and solution calorimetry results, have been used to create an internally consistent set of thermodynamic properties for these minerals. geoscienceworld.org For example, the standard entropies and Gibbs free energies of formation have been derived from these comprehensive datasets. geoscienceworld.org
The following table provides a summary of the derived standard thermodynamic properties at 298.15 K and 1 bar for several this compound minerals.
| Mineral | Formula | Standard Entropy (J/(mol·K)) | Gibbs Free Energy of Formation (kJ/mol) | Reference |
| Beryl | Be₃Al₂Si₆O₁₈ | 346.7 ± 4.7 | -8500.36 ± 6.39 | geoscienceworld.org |
| Phenakite | Be₂SiO₄ | 63.37 ± 0.27 | -2028.39 ± 3.78 | geoscienceworld.org |
| Euclase | BeAlSiO₄(OH) | 89.09 ± 0.40 | -2370.17 ± 3.04 | geoscienceworld.org |
| Bertrandite | Be₄Si₂O₇(OH)₂ | 172.1 ± 0.77 | -4300.62 ± 5.45 | geoscienceworld.org |
| Chrysoberyl | BeAl₂O₄ | 66.25 ± 0.30 | -2176.16 ± 3.18 | msaweb.orggeoscienceworld.org |
Aqueous Solubility and Hydrolysis Studies of Beryllium in Silicate Environments
The aqueous behavior of this compound is characterized by its generally low solubility in water. However, its interaction with aqueous environments, particularly under varying pH conditions, is critical for understanding its environmental fate and for industrial processing.
Studies have shown that this compound is insoluble in water and most acids under normal conditions. The dissolution of beryllium from silicate minerals is a key step in its industrial extraction. This is often achieved through processes like caustic leaching, where the ore is treated with a sodium hydroxide (B78521) solution at elevated temperatures and pressures. In this process, beryllium is converted to a soluble form, sodium beryllate (Na₂BeO₂), while silica is precipitated out as calcium silicate.
The hydrolysis of beryllium in aqueous solutions is a complex process that is highly dependent on pH. Beryllium ions (Be²⁺) in water undergo hydrolysis, leading to the formation of various hydroxo-bridged species. researchgate.net In acidic conditions (pH < 3), beryllium exists predominantly as the tetra-aqua ion, [Be(H₂O)₄]²⁺. researchgate.net As the pH increases, hydrolysis leads to the formation of polynuclear species. For instance, in aqueous solutions, the main hydrolytic product is [Be₃(OH)₃]³⁺. researchgate.net However, even "insoluble" beryllium silicates can release trace amounts of Be²⁺ into aqueous systems. For example, one milligram of zinc this compound can release 130 µg of soluble Be²⁺.
Under acidic conditions, this compound can be broken down. For example, complete dissolution occurs in concentrated sulfuric acid at 250°C. In dilute hydrochloric acid solutions, it forms colloidal silica. The general reaction for the hydrolysis in an acidic aqueous environment can be represented as:
Be₂SiO₄ + 4H⁺ → 2Be²⁺ + Si(OH)₄
The solubility of beryllium is at a minimum in near-neutral or alkaline conditions (pH 6-11), where it tends to precipitate as beryllium hydroxide [Be(OH)₂]. researchgate.netfrontiersin.org However, at very high pH (> 11-12), beryllium solubility increases again due to the formation of beryllate ions, such as Be(OH)₃⁻ and Be(OH)₄²⁻. researchgate.netfrontiersin.org
Interactive Data Table: Beryllium Release from Silicate Compounds
| Compound | Beryllium Release (µg Be²⁺ per mg compound) |
| This compound | 5.1 |
| Zinc this compound | 130 |
Computational Thermodynamics for Predicting this compound Phase Behavior
Computational thermodynamics serves as a powerful tool for predicting the phase behavior and properties of this compound systems under various conditions, complementing experimental studies. researchgate.net Methods like Density-Functional Theory (DFT) have been employed to investigate the structural, mechanical, dynamical, thermodynamic, and electronic characteristics of this compound (phenakite, Be₂SiO₄) under both ambient and high-pressure conditions. researchgate.net
These computational models can predict a full suite of thermodynamic properties, including free energy, entropy, heat capacity, thermal expansion coefficients, and the Grüneisen parameter across a range of temperatures. researchgate.net For instance, DFT calculations have shown that Be₂SiO₄ is an indirect band gap insulator with an estimated band gap of 7.83 eV. researchgate.net Such calculations align well with experimental findings for the crystalline structure's mechanical and dynamical stability under ideal conditions. researchgate.net
Thermodynamic modeling has also been used to evaluate and create consistent thermodynamic databases for multi-component oxide systems that include this compound. researchgate.netcore.ac.uk These models, often based on the CALPHAD (Calculation of Phase Diagrams) method, integrate experimental data from phase equilibria, solubility, calorimetry, and volumetric measurements to create a comprehensive thermodynamic description of the system. researchgate.netresearchgate.net This allows for the calculation of phase diagrams and the prediction of stable mineral assemblages under various petrologic conditions. researchgate.net
For example, thermodynamic models have been developed for the BeO-Al₂O₃-SiO₂-H₂O (BASH) system, which includes this compound (phenakite). researchgate.net These models are consistent with natural mineral occurrences and can be used to interpret the formation conditions of beryllium-containing minerals. researchgate.net Furthermore, computational studies have investigated the elastic properties of Be₂SiO₄, showing how bulk modulus, shear modulus, and Young's modulus change with pressure. x-mol.net
High-temperature mass spectrometric studies, combined with thermodynamic modeling, have been used to analyze the vaporization processes of oxide systems containing beryllium. benthamopenarchives.com These studies help in understanding the composition of the vapor phase over these systems at high temperatures, which is crucial for industrial processes. benthamopenarchives.com
Interactive Data Table: Calculated Thermodynamic Properties of Phenakite (Be₂SiO₄)
| Property | Value | Conditions |
| Band Gap | 7.83 eV | DFT Calculation researchgate.net |
| Bulk Modulus (K₀) | 181.7 GPa | DFT Calculation researchgate.net |
| Crystal Bulk Modulus | 212 ± 3 GPa | Assuming K' = 4 researchgate.net |
Spectroscopic Characterization of Beryllium Silicate Materials
Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy
Identification of Vibrational Modes and Frequency Shifts with Compositional Variation
In the study of beryllium silicate (B1173343) glasses, Raman and IR spectroscopy have been instrumental in identifying the fundamental vibrational modes associated with the silicate and beryllate networks. The addition of beryllium oxide (BeO) to silicate glass systems leads to noticeable changes in the vibrational spectra. researchgate.netdiva-portal.org
The Raman spectra of alkali-beryllium-silicate glasses show that the introduction of BeO results in the formation of [BeO₄/₂]²⁻ tetrahedra that are incorporated into the silicate glass network. researchgate.netdiva-portal.org This demonstrates the role of BeO as an intermediate glass former. researchgate.netdiva-portal.org The vibrational spectra reveal the effective destruction of Si-O-Si bridges with increasing BeO content. researchgate.netdiva-portal.org
In the mineral meliphanite, a crystalline sodium calcium beryllium silicate, Raman bands at 1016 and 1050 cm⁻¹ are attributed to the SiO and AlOH stretching vibrations of the three-dimensional siloxane units. qut.edu.au OSiO bending modes are identified by Raman bands at 472 and 510 cm⁻¹. qut.edu.au The infrared spectrum of meliphanite is characteristically broad compared to its Raman spectrum. qut.edu.au For the mineral bussyite-(Ce), a broad peak around 993 cm⁻¹ in the infrared spectrum is assigned to the [SiO₄] and [BeO₄] stretching modes, while peaks at 705 cm⁻¹ and 503 cm⁻¹ are attributed to bending modes of these tetrahedra. arizona.edu
The Raman spectrum of crystalline this compound (phenacite, Be₂SiO₄) is characterized by numerous sharp lines, indicating a well-defined crystal lattice. ias.ac.in A study identified 25 distinct Raman lines, a significant increase from earlier reports, highlighting the complexity of the vibrational spectrum. ias.ac.in In general, bands in the 800-1200 cm⁻¹ region of the Raman spectra of silicate glasses are associated with silicon-oxygen stretching vibrations within the tetrahedral units. minsocam.org
Table 1: Key Vibrational Modes in this compound Materials
| Material | Technique | Wavenumber (cm⁻¹) | Assignment |
| Meliphanite | Raman | 1016, 1050 | SiO and AlOH stretching |
| Meliphanite | Raman | 472, 510 | OSiO bending |
| Bussyite-(Ce) | IR | ~993 | [SiO₄] and [BeO₄] stretching |
| Bussyite-(Ce) | IR | 705 | [SiO₄] and [BeO₄] bending |
| Bussyite-(Ce) | IR | 503 | [SiO₄] bending |
| Beryl (B75158) | Raman | 750, >850 | Mixed Al and Be motions with silicate ring |
This table provides a summary of assigned vibrational modes from various this compound minerals based on Raman and IR spectroscopy.
Probing Network Polymerization and Structural Transformations in this compound Glasses
Vibrational spectroscopy is particularly adept at monitoring changes in the degree of polymerization of the silicate network in glasses. The addition of network modifiers, such as alkali or alkaline earth oxides, typically leads to the depolymerization of the silicate network through the formation of non-bridging oxygens (NBOs). However, the role of beryllium oxide is more complex.
Studies on alkali-silicate glasses have shown that the substitution of SiO₂ with BeO leads to an effective destruction of Si-O-Si bridges, as observed through vibrational spectroscopy. researchgate.netdiva-portal.orgdiva-portal.org This might seem counterintuitive, but it is accompanied by the formation of [BeO₄/₂]²⁻ tetrahedra which integrate into the network, indicating an intermediate role for BeO. researchgate.netdiva-portal.orgdiva-portal.org This structural rearrangement has a significant impact on the material's properties, including an observed increase in the glass transition temperature. researchgate.netdiva-portal.orgdiva-portal.org
In sulfate-containing silicate glasses, Raman spectroscopy has shown that the addition of sulfate (B86663) can lead to a repolymerization of the silicate network. acs.org The intensity of Raman bands associated with more polymerized Q³ and Q⁴ silicate species increases with sulfate addition. acs.org While not directly about this compound, this illustrates the capability of Raman spectroscopy to track network polymerization. The interpretation of vibrational spectra in terms of Qⁿ species (where 'n' is the number of bridging oxygens per silicon tetrahedron) is a common practice in the study of silicate glasses. minsocam.orgnsf.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides element-specific information about the local atomic environment, making it an invaluable tool for understanding the structure of this compound glasses. By probing the nuclear spins of ⁹Be and ²⁹Si, researchers can gain detailed insights into coordination numbers, bond angles, and the connectivity of the glass network.
⁹Be and ²⁹Si NMR for Probing Local Structure in this compound Glasses
Studies of BeO-SiO₂ glasses using ⁹Be and ²⁹Si NMR have revealed a unique structural arrangement. researchgate.netaps.orgosti.gov The results suggest a structure composed of nanoclusters of corner-shared BeO₄ tetrahedra that reside in the interstices of a highly strained, yet unmodified, corner-shared SiO₄ network. researchgate.netaps.orgosti.gov A significant finding from these studies is the complete absence of non-bridging oxygens, which contradicts the conventional models of oxide glass structures. aps.orgosti.gov
The ⁹Be MAS NMR spectra of these glasses typically show an intense, narrow, and symmetric peak near 0 ppm, which is characteristic of tetrahedrally coordinated beryllium. researchgate.net Another broader component is observed at around -10 ppm. researchgate.net The presence of a component with a large quadrupolar coupling constant (Cq) indicates distorted beryllium environments. researchgate.net
²⁹Si NMR spectroscopy is crucial for understanding the silicate network. In many silicate glasses, distinct peaks corresponding to different Qⁿ species can be resolved, providing a quantitative measure of the network's polymerization. nih.govberkeley.edu However, in this compound glasses, the ²⁹Si NMR results are consistent with an unmodified SiO₄ network, supporting the "stuffed" network model. aps.orgosti.gov
Table 2: ⁹Be NMR Parameters in this compound Glasses
| BeO Content (mol%) | Peak Position (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) |
| 5 | ~0 | - |
| 10 | ~0 | - |
| 15 | ~0 | - |
| 20 | ~0 | - |
| 5 (Broad Component) | -10 | >1.5 |
This table summarizes the general features of ⁹Be MAS NMR spectra for BeO-SiO₂ glasses, showing the primary peak position and the characteristics of the broad component. researchgate.net
Elucidation of BeO₄ Tetrahedra Formation in Glass Systems
The formation of BeO₄ tetrahedra is a key feature of beryllium's role in silicate glass structures. Unlike other alkaline earth ions, Be²⁺ is consistently found in four-fold coordination with oxygen in both crystalline oxides and glasses, forming regular BeO₄ tetrahedra. researchgate.net ⁹Be NMR spectroscopy directly confirms the presence of these tetrahedral units. The dominant sharp peak near 0 ppm in the ⁹Be MAS NMR spectra of Be-silicate glasses is a clear indicator of Be atoms in a tetrahedral coordination environment. researchgate.net
The addition of BeO to alkali-silicate glass systems leads to the formation of [BeO₄/₂]²⁻ tetrahedra which are incorporated into the silicate glass network, as supported by vibrational spectroscopy. researchgate.netdiva-portal.org NMR studies further solidify this understanding by directly probing the beryllium environment. The formation of these tetrahedra, and their tendency to form nanoclusters, is a critical aspect of the structure of this compound glasses. researchgate.netaps.orgosti.gov
Optical Absorption and Photoluminescence Spectroscopy
Optical absorption and photoluminescence spectroscopy are employed to investigate the electronic structure and the nature of optically active centers in this compound materials.
In (BeO)ₓ(PbOSiO₂)₁₋ₓ glasses, the optical absorption and luminescence are primarily determined by transitions between localized states of lead ions. researchgate.netcolab.wsaip.orgaip.orgscispace.com The addition of beryllium oxide influences these properties and the electronic structure of the band tails. researchgate.netcolab.wsaip.orgaip.orgscispace.com The room temperature photoluminescence (PL) spectra of these glasses show a broad peak around 2.4 eV. scispace.com The introduction of BeO leads to a reduction in the Stokes shift. scispace.com At low temperatures, the PL spectrum can be decomposed into multiple components, suggesting the presence of different luminescent centers. scispace.com
For the crystalline Be₂SiO₄, luminescence bands at 2.70 and 3.15 eV have been attributed to [AlO₄]⁵⁻ and [SiO₄]⁴⁻ centers, respectively. researchgate.net The intrinsic luminescence of the Be₂SiO₄ crystal at 3.6 and 4.1 eV is suggested to arise from the radiative decay of self-trapped excitons. researchgate.net Disruptions in the beryllium-oxygen bonds can create optically active centers with absorption bands in the 1.5–4.0 eV range. researchgate.net
In silicon doped with isoelectronic beryllium pairs, photoluminescence spectroscopy under a magnetic field (Zeeman spectroscopy) has been used to study the bound-exciton recombination at these centers. keio.ac.jp This technique provides direct evidence for the orientation of the Be pairs within the silicon lattice. keio.ac.jp
Characterization of Electronic Structure and Energy Bands in this compound Glasses
The electronic structure of this compound glasses, particularly those containing other oxides like lead oxide (PbO), is complex and significantly influenced by the chemical composition. researchgate.netaip.org Studies on (BeO)x(PbO·SiO2)1-x glasses reveal that the optical absorption and luminescence are primarily governed by transitions involving the localized states of lead ions. aip.orgcolab.ws The introduction of beryllium oxide (BeO) into the lead silicate glass network has a pronounced impact on the electronic structure, specifically on the band tails. researchgate.netaip.org
Research indicates the existence of two distinct concentration ranges of BeO that lead to different short-range order structures and the nature of the band tails. researchgate.netaip.org In glasses with a low BeO content (up to 15 mol.%), lead atoms act as network modifiers, and the electronic structure is similar to that of a low-lead binary PbO-SiO2 system. aip.org However, in glasses with a higher BeO content (above 15 mol.%), beryllium atoms are incorporated into the glass network, forming silica-like groups and causing a distortion of the lead-oxygen structural groups, which in turn leads to an increase in the band gap. aip.orgscispace.com This incorporation changes the ratio between different types of network-forming structural fragments. scispace.com
The optical absorption edge in these glasses follows the Urbach rule, and its position is sensitive to the composition. researchgate.net An increase in the PbO concentration leads to a red shift of the optical transparency cutoff. researchgate.net A structural inversion from a silicate to a lead-oxygen glass-forming network occurs at around 45–50 mol% PbO, which is marked by abrupt changes in the optical transition types, the optical gap width (Eg), and the Urbach energy (EU). researchgate.net The addition of BeO to lead silicate glasses can modify these energy characteristics. researchgate.net For instance, the optical band gap and Urbach energy are affected by the BeO concentration, reflecting the changes in the glass structure. researchgate.net
Molecular orbital simulations of the electronic states in PbO–SiO2 glasses have shown that in low-lead glasses, there is a superposition of 'almost free' Pb2+ ion levels on the silicon-oxygen spectrum. researchgate.net In contrast, high-lead glasses are characterized by the mixing of the valency states of Pb and O atoms. researchgate.net The spectral properties and the nature of optical transitions in (BeO)x(PbO·SiO2)1-x glasses are comparable to those of low-lead binary systems and are associated with the localized 6s and 6p states of Pb2+ ions. aip.orgscispace.com
Table 1: Effect of BeO Concentration on Energy Characteristics of Lead Silicate Glasses
| BeO Concentration (mol. %) | Optical Gap (Eg) (eV) | Urbach Energy (EU) (eV) | Structural Role of Be |
| Low (≤ 15) | Varies | Varies | Network modifier participation |
| High (> 15) | Increases | Varies | Formation of beryllium-oxygen fragments |
Note: The specific values for Eg and EU are dependent on the exact composition of the glass. The table provides a qualitative summary based on the available research.
Luminescence Properties and Transition Mechanisms in Doped Beryllium Silicates
The luminescence properties of this compound materials are highly dependent on the presence of dopants and intrinsic defects. In undoped Be2SiO4 crystals, intrinsic luminescence bands observed at 3.6 and 4.1 eV are attributed to the radiative decay of two types of self-trapped excitons. researchgate.net A proposed mechanism for exciton (B1674681) self-trapping involves the transfer of excitation from a threefold-coordinated oxygen atom to adjacent silicon or beryllium atoms. researchgate.net
When doped, the luminescence characteristics are dominated by the dopant ions and their interaction with the host matrix. For instance, in lead-doped this compound glasses, the photoluminescence (PL) is caused by radiative transitions between the localized tail states of the energy bands, which are primarily formed by the states of Pb2+ ions. aip.org The intensity and Stokes shift of the PL bands are directly influenced by the structure and order of the glass matrix, indicating that the energy structure of the luminescence centers is sensitive to the local environment. aip.org
In (BeO)x(PbO·SiO2)1-x glasses, low-temperature (10 K) PL spectra can be decomposed into multiple components. aip.org For a (BeO)0.3·(PbO·SiO2)0.7 glass, three emission bands are identified at 2.1 eV, 2.5 eV, and 3.0 eV. aip.orgscispace.com The band at 3.0 eV is associated with the luminescence of Pb2+ ions in a slightly distorted silicate network. aip.orgscispace.com The presence of multiple bands suggests the formation of several interconnected glass networks. aip.org The addition of BeO to the lead silicate glass leads to a reduction in the Stokes shift, which reaches a minimum at around 15 mol.% BeO and then increases with higher BeO concentrations. aip.orgresearchgate.net
The luminescence in europium-doped barium this compound (BaBeSiO4:Eu²⁺) phosphors has also been investigated. researchgate.net These phosphors exhibit a broad excitation spectrum from 250 to 400 nm and emit blue light centered at 460 nm. researchgate.net The concentration of the Eu²⁺ dopant plays a crucial role, with an optimal concentration found to be 3 mol.%. researchgate.net The concentration quenching mechanism in this system has been identified as an electric dipole-dipole interaction. researchgate.net
In the case of beryllium-doped gallium nitride (GaN:Be), which is not a silicate but provides insights into Be as a dopant, very intense Be-related yellow luminescence (YLBe) and UV luminescence (UVLBe) bands are observed. acs.org The UVLBe band is attributed to electron transitions from a shallow donor to a shallow Be level (donor-acceptor pair transitions) at low temperatures. acs.org With increasing temperature, this transitions to a band-to-acceptor (eA) transition. acs.org
Table 2: Luminescence Properties of Doped this compound Systems
| Host Material | Dopant | Emission Peak(s) (eV) | Excitation Wavelength/Energy (nm/eV) | Transition Mechanism |
| (BeO)0.3(PbO·SiO2)0.7 Glass | Pb²⁺ | 2.1, 2.5, 3.0 | 4.1 eV | Radiative transitions between localized tail states of Pb²⁺ |
| BaBeSiO4 | Eu²⁺ | ~2.7 (460 nm) | 250-400 nm | f-d transition of Eu²⁺ |
| Be2SiO4 (undoped) | - | 3.6, 4.1 | - | Radiative decay of self-trapped excitons |
Computational Chemistry and Materials Modeling of Beryllium Silicate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to explore the fundamental properties of beryllium silicate (B1173343), particularly the mineral phenakite (Be₂SiO₄), which is a prevalent component in the Earth's upper mantle nih.gov.
DFT calculations have been successfully used to predict the structural, mechanical, and dynamical properties of beryllium silicates like phenakite nih.gov. Studies show that under ideal conditions, DFT calculations of these properties align closely with experimental findings, confirming the mechanical and dynamical stability of the crystalline structure nih.gov. For related beryllium-containing minerals like beryl (B75158) (Al₄Be₆Si₁₂O₃₆), ab initio calculations at both the Hartree-Fock and DFT levels have been performed to determine its structure and equation of state at various pressures researchgate.net. In such studies, different hybrid Hamiltonians are often employed to refine the accuracy of the predictions. For instance, the equilibrium volume (V₀) and bulk modulus (K₀) can be calculated and compared against experimental data to validate the chosen computational approach researchgate.net.
| Property | DFT Calculated Value (Phenakite) | Experimental Comparison |
| Mechanical Stability | Confirmed | Aligns with experimental findings nih.gov |
| Dynamical Stability | Confirmed | Aligns with experimental findings nih.gov |
This table summarizes the qualitative results from DFT calculations on the stability of phenakite.
The electronic characteristics of beryllium silicates have been a key focus of DFT studies. Phenakite (Be₂SiO₄) is characterized as an indirect band gap insulator nih.gov. DFT calculations estimate its band gap to be approximately 7.83 eV nih.gov. The analysis of the electronic band structure and the density of states helps in understanding the nature of chemical bonding and the optical properties of the material. For comparison, studies on beryllium antifluorite structures (Be₂X, where X = C, Si, Ge, Sn) using DFT with the generalized gradient approximation (GGA) have also been conducted to understand their electronic properties, revealing that Be₂C has a significant band gap while other similar structures exhibit metallic characteristics arxiv.org.
| Compound | Calculated Band Gap (eV) | Type |
| Phenakite (Be₂SiO₄) | 7.83 nih.gov | Indirect nih.gov |
| Beryllium Carbide (Be₂C) | 4.132 arxiv.org | Direct arxiv.org |
| Beryllium Carbide (Be₂C) | 1.170 arxiv.org | Indirect arxiv.org |
This table presents the calculated band gap values for phenakite and a related beryllium compound.
Understanding the behavior of materials under extreme conditions is crucial for geological and materials science applications. DFT calculations have been utilized to explore the structural, mechanical, and electronic characteristics of beryllium silicate under high-pressure conditions nih.gov. These simulations investigate how properties like bond angles and thermodynamic parameters change with increasing pressure. For phenakite, it was found that its compression is not significantly affected by the bending of bond angles under pressure nih.gov. Similarly, high-pressure studies on the related mineral beryl have been conducted using X-ray diffraction and computational methods to determine its compressibility and high-pressure crystal structures arizona.eduunito.it. Such computational studies can predict phase transitions; for instance, a soft mode phase transition in beryl was predicted to occur at approximately 14 GPa unito.it.
Molecular Dynamics (MD) Simulations for Interfacial Interactions
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for studying the interactions between beryllium species and other materials, such as the components of cement, which is relevant for nuclear waste disposal applications acs.orgnih.govacs.org.
Cementitious materials are considered a key barrier in nuclear waste repositories, and their ability to sorb radionuclides and other toxic elements like beryllium is of high importance acs.orgacs.org. MD simulations have been used to investigate the uptake mechanisms of Beryllium(II) by Calcium-Silicate-Hydrate (C-S-H) phases, the main binding component of cement acs.orgnih.govacs.org. These simulations show that Be(II) sorbs onto various C-S-H surfaces, including the (001), (004), and (100) surfaces acs.orgacs.org. The primary mechanisms for this surface interaction involve the formation of Ca-bridges and hydrogen bonds acs.orgnih.govacs.org. Computational studies have shown that Ca²⁺ ions play a crucial role in the uptake of Be(II) by C-S-H phases frontiersin.orgfrontiersin.org. The stability of the resulting surface complexes is influenced by the number of these Ca-bridges, with a higher number of bridges leading to more stable complexes acs.orgacs.orgmdpi.com.
Beyond surface sorption, MD simulations also support the retention of Be(II) within the interlayer of C-S-H structures acs.orgacs.org. The simulations indicate that beryllium does not substitute for interlayer calcium at defect sites but rather forms stable complexes through hydroxyl bridges acs.org. The specific beryllium species present in the solution influences the binding mechanism. For instance, Be(OH)₃⁻ is predominantly bound by exchanging water molecules for deprotonated silanol (B1196071) groups or through multiple Ca-bridges acs.orgacs.org. In contrast, the Be(OH)₄²⁻ species tends to be immobilized in the midplane of the interlayer acs.orgacs.org. These computational findings are consistent with experimental observations and provide a mechanistic understanding of the strong uptake of beryllium by cementitious materials acs.orgnih.gov.
| Beryllium Species | Predominant Sorption Mechanism in C-S-H Interlayer |
| Be(OH)₃⁻ | Exchange of water molecules for deprotonated silanol groups; formation of multiple Ca-bridges acs.orgacs.org. |
| Be(OH)₄²⁻ | Immobilization in the interlayer midplane acs.orgacs.org. |
This table details the sorption mechanisms for different beryllium hydroxyl species within the C-S-H interlayer as predicted by MD simulations.
Quantum Chemical Studies of this compound Clusters and Molecular Fragments
Quantum chemical studies on this compound clusters and molecular fragments provide fundamental insights into the electronic structure, bonding characteristics, and energetics of these systems. By employing computational methods such as ab initio molecular orbital theory and density functional theory (DFT), researchers can model small molecular clusters that represent the local coordination environments within this compound minerals. These theoretical investigations are crucial for understanding the interplay between bond angles, bond lengths, and the electronic properties of the Be-O-Si linkage, which dictates the structural chemistry of this class of minerals.
Early ab initio molecular orbital calculations, utilizing minimal basis sets like STO-3G, were instrumental in modeling the geometry of the Be-O-Si bond. These studies often employed dimer models, such as BeSi(OH)₇ and H₆BeSiO₇, to represent the linkage between beryllium and silicon tetrahedra found in beryllosilicate minerals. By optimizing the geometry of these molecular fragments, researchers could predict equilibrium bond lengths and angles.
For the BeSi(OH)₇ dimer, constrained by C₂ᵥ symmetry, the optimized geometry provides a theoretical model for the Be-O-Si linkage. The calculations revealed that the total energy of the system varies significantly with the Be-O-Si angle, while showing a slower variation with the bridging Be-O bond length. This suggests a wider range of possible Be-O bridging bond lengths compared to a more constrained range of Be-O-Si angles in actual beryllosilicate structures. The potential energy surface calculated for this model is consistent with experimental observations from various beryllosilicate mineral structures.
Similarly, calculations on the H₆BeSiO₇ molecule were performed to understand the intrinsic electronic structure of the Be-O-Si bond without the influence of a large molecular framework. The results indicated that the bent nature of the Be-O-Si angle is an inherent consequence of its electronic structure. These computational models have been pivotal in explaining the observed structural parameters in complex beryllium silicates.
| Molecular Fragment | Parameter | Calculated Value |
|---|---|---|
| BeSi(OH)₇ | Be-O (bridging) | 1.67 Å |
| Si-O (bridging) | 1.67 Å | |
| Be-O-Si angle | 129.0° | |
| O-Be-O angle | 109.47° (fixed) | |
| H₆BeSiO₇ | Be-O (bridging) | 1.61 Å |
| Si-O (bridging) | 1.68 Å | |
| Be-O-Si angle | 129.0° | |
| O-Si-O angle | 109.47° (fixed) |
More recent studies have utilized density functional theory (DFT) to investigate the properties of specific this compound compounds, such as phenakite (Be₂SiO₄). These calculations provide a deeper understanding of the structural, mechanical, and electronic characteristics under various conditions. For phenakite, DFT calculations have confirmed its mechanical and dynamical stability and have characterized it as an indirect band gap insulator. The calculated electronic band structure reveals that oxygen states are major contributors to both the valence and conduction band edges.
| Property | Calculated Value |
|---|---|
| Electronic Band Gap | 7.83 eV (indirect) |
| Bulk Modulus (B₀) | 181.7 GPa |
| Volume (V₀) | 1116.0 ų |
Furthermore, computational research has extended to dodecahedral cage clusters of beryllium and silicon. Density functional theory calculations have explored the stability of various Be-Si cage structures, such as Be₂₄Si₈, Be₁₂Si₈, and Be₁₂Si₂₀. These studies suggest that clusters with silicon atoms capping the faces, thereby donating electrons to beryllium atoms, exhibit particular stability.
The insights gained from these quantum chemical studies are invaluable for interpreting experimental data and for predicting the behavior of this compound materials. The calculated geometries and electronic properties of small molecular fragments serve as a foundational basis for understanding the complex crystal structures of naturally occurring beryllium silicates.
Geological and Mineralogical Research on Beryllium Silicate
Natural Occurrences and Paragenesis of Beryllium Silicate (B1173343) Minerals
Beryllium silicate minerals are primarily found in specific geological environments where conditions are favorable for the concentration of beryllium. These include granitic pegmatites, hydrothermal veins, and alkaline rocks. The mineralogy and distribution of these silicates are closely tied to the chemical composition and evolutionary stage of their host rocks.
Phenakite and Bertrandite Mineralogy and Distribution
Phenakite (Be₂SiO₄) and bertrandite (Be₄Si₂O₇(OH)₂) are two of the most significant this compound minerals, often found in close association. cambridge.orgresearchgate.net
Phenakite typically forms euhedral to anhedral crystals and is often a product of the post-magmatic alteration of primary beryl (B75158) in granitic pegmatites. cambridge.orgresearchgate.net It can also occur in hydrothermal veins and greisens. mdpi.comazomining.com The breakdown of beryl to form phenakite is often facilitated by the infiltration of hydrothermal fluids at temperatures estimated to be between approximately 400 and 200°C. cambridge.org
Bertrandite is commonly found as an alteration product of beryl and other beryllium-bearing minerals. azomining.com It often occurs as pale yellow or colorless prismatic crystals in fissures within granites and related pegmatites. azomining.com Bertrandite is a significant ore mineral for beryllium, particularly in deposits formed at moderate to low temperatures. usgs.gov It is frequently associated with minerals such as quartz, fluorite, muscovite (B576469), and tourmaline. azomining.com
The global distribution of bertrandite includes notable occurrences in:
Near Nantes, Loire-Atlantique, France azomining.com
Val Vigezzo, Piedmont, Italy azomining.com
Písek, Czech Republic azomining.com
Strickland quarry, Portland, Middlesex Co., Connecticut, USA azomining.com
Amelia, Amelia Co., Virginia, USA azomining.com
Mt. Antero, Chaffee Co., Colorado, USA azomining.com
Spor Mountain, Juab Co., Utah, USA azomining.com
San Diego Co., California, USA azomining.com
Sierra de Aguachile, Acuña, Coahuila, Mexico azomining.com
Golconda mine, near Governador Valadares, Minas Gerais, Brazil azomining.com
Klein Spitzkoppe, Namibia azomining.com
Tae Hwa mine, Chungcheongbuk-do, South Korea azomining.com
Akchatau and Kounrad, Kazakhstan azomining.com
Association with Granitic Pegmatites and Hydrothermal Veins
Granitic pegmatites are the most common geological setting for a variety of this compound minerals, particularly beryl. geoscienceworld.orgresearchgate.net These pegmatites are the result of the extreme fractionation of granitic magmas, which leads to the concentration of incompatible elements like beryllium. researchgate.net
Primary Magmatic Beryl: Beryl (Be₃Al₂Si₆O₁₈) is the most abundant beryllium mineral in granitic pegmatites and is often the first of the exotic, rare-element minerals to crystallize. researchgate.netgeologicacarpathica.com Its composition can vary, reflecting the nature of the parent granite. For instance, Na-Fe-Mg enriched beryl is associated with I-type (igneous-derived) granodiorite-affiliated pegmatites, while Al-(Cs-Li) enriched beryl is typical of S-type (sedimentary-derived) granite-related pegmatites. geologicacarpathica.comiaea.org
Post-Magmatic Alteration: Primary magmatic beryl in pegmatites is frequently subject to alteration by later hydrothermal fluids. This process can lead to the breakdown of beryl and the formation of secondary beryllium silicates like phenakite and bertrandite, along with other minerals such as quartz, muscovite, and K-feldspar. cambridge.orgiaea.org This alteration is a clear indicator of post-magmatic tectonic events and fluid circulation. iaea.org
Hydrothermal Veins: Beryllium silicates also occur in hydrothermal veins, which are fractures in rocks filled with minerals precipitated from hot water. researchgate.net These veins can be related to nearby granitic intrusions or other heat sources. Bertrandite, in particular, is a common mineral in such environments, often as a replacement of earlier-formed beryl. azomining.com
Beryllium Silicates in Alkaline Rocks and Syenitic Pegmatites
While less common than in granitic systems, beryllium silicates are also found in alkaline rocks and their associated syenitic pegmatites. geoscienceworld.org These rocks are characterized by a high abundance of alkali elements (sodium and potassium) relative to aluminum and silica (B1680970).
A diverse suite of beryllium minerals, including numerous silicates, has been identified in these alkaline environments. mdpi.com For example, the Lovozero and Khibiny alkaline massifs on the Kola Peninsula, Russia, are known for a large variety of beryllium minerals found in pegmatites and hydrothermal veins that formed during the late stages of the massifs' development. mdpi.com In some syenitic pegmatites, late-stage hydrothermal processes can lead to the formation of rare beryllium-silicate zeolites, such as alflarsenite. researchgate.net The source of beryllium in these systems can be the alteration and breakdown of other minerals that contain trace amounts of beryllium, such as aegirine and nepheline. researchgate.net
Geochemical Cycling and Enrichment of Beryllium in Silicate Systems
The concentration of beryllium to form distinct silicate minerals is a result of its unique geochemical behavior during magmatic and hydrothermal processes. Due to its small ionic radius and charge, beryllium does not readily substitute for other common elements in the crystal lattices of major rock-forming minerals. mdpi.com This incompatibility leads to its progressive enrichment in residual melts and fluids.
Beryllium Solubility in Felsic Melts and Aqueous Fluids
The solubility of beryllium in silicate melts and aqueous fluids is a critical factor controlling its transport and concentration.
Felsic Melts: Beryllium can be significantly soluble in felsic (silica-rich) melts, with concentrations potentially reaching hundreds to thousands of parts per million (ppm). geologyscience.ru The solubility of beryllium in these melts is influenced by temperature and the presence of fluxing components like water (H₂O), fluorine (F), lithium (Li), and phosphorus (P), which can enhance its solubility. mdpi.com Experimental studies have shown that the solubility of beryl, a primary host for beryllium, increases significantly with temperature. researchgate.net
Aqueous Fluids: Beryllium can also be transported in aqueous fluids, particularly those rich in fluorine. nmt.edu Experimental evidence suggests that F-bearing solutions can effectively leach and transport beryllium at elevated temperatures. nmt.edu However, on an equal-volume basis, silicate melts appear to be more effective agents for the large-scale transfer of beryllium through the crust compared to aqueous fluids. geologyscience.ru The concentration of beryllium in magmatically-derived aqueous fluids is likely to be on the order of 100 ppm. nmt.edu
Partitioning of Beryllium among Coexisting Silicate Minerals
The distribution of beryllium between different minerals and a coexisting silicate melt is described by partition coefficients (D), which is the ratio of the concentration of beryllium in the mineral to its concentration in the melt.
Experimental studies have determined the partition coefficients for beryllium between various silicate minerals and hydrous granitic melt. geologyscience.ru These studies reveal that beryllium is generally an incompatible element, meaning it prefers to remain in the melt rather than entering the crystal structure of most common rock-forming minerals.
Table 1: Experimental Partition Coefficients (D) for Beryllium between Silicate Minerals and Hydrous Granitic Melt
| Mineral | Melt Condition | Temperature (°C) | Partition Coefficient (D) | Reference |
|---|---|---|---|---|
| Plagioclase (An₃₁) | Trace Be | 700 | 1.84 | geologyscience.ru |
| Plagioclase (An₃₁) | Beryl-saturated | 700 | 0.89 | geologyscience.ru |
| Muscovite | Trace Be | 700 | 1.35 | geologyscience.ru |
| Muscovite | Beryl-saturated | 700 | 0.87 | geologyscience.ru |
| Biotite | Trace Be | 650-800 | 0.39–0.54 | geologyscience.ru |
| Biotite | Beryl-saturated | 675-800 | 0.18–0.08 | geologyscience.ru |
| Alkali Feldspar | Trace Be | 680-850 | 0.38–0.19 | geologyscience.ru |
| Alkali Feldspar | Beryl-saturated | 680-700 | 0.18–0.14 | geologyscience.ru |
| Quartz | Trace Be | 800 | 0.24 | geologyscience.ru |
| Quartz | Beryl-saturated | 750-800 | 0.17–0.08 | geologyscience.ru |
| Albite | Trace Be | 750 | 0.10 | geologyscience.ru |
This table is interactive. Click on the headers to sort the data.
The data shows that at trace levels, beryllium is compatible in plagioclase and muscovite under certain conditions, but becomes less so as the melt approaches saturation with a beryllium mineral like beryl. geologyscience.ru For most other common silicate minerals, such as biotite, alkali feldspar, and quartz, beryllium is incompatible, leading to its enrichment in the evolving magma. geologyscience.ru This partitioning behavior is fundamental to the process of beryllium concentration in the late stages of magma crystallization, ultimately leading to the formation of this compound minerals in pegmatites and related hydrothermal systems. researchgate.net
Beryllium Isotope Ratios as Proxies for Continental Silicate Weathering and Denudation
Beryllium isotopes, particularly the ratio of cosmogenic ¹⁰Be to stable ⁹Be, serve as a powerful proxy for understanding continental silicate weathering and denudation rates. The stable isotope, ⁹Be, is released from the weathering of silicate minerals on continents and transported to the oceans by rivers. frontiersin.org In contrast, the cosmogenic radionuclide ¹⁰Be is produced in the upper atmosphere through the spallation of nitrogen and oxygen by cosmic rays and is deposited onto the Earth's surface. pnas.orgcolumbia.edu The ratio of these two isotopes in marine sediments provides a record of terrestrial erosion and weathering processes over geological timescales. frontiersin.org
An increase in continental erosion and weathering would be expected to deliver more ⁹Be to the oceans, which, with a constant influx of ¹⁰Be, should lead to a decrease in the ¹⁰Be/⁹Be ratio in seawater. columbia.edu However, the interpretation of the beryllium isotope record has been a subject of debate. Some studies have pointed to relatively stable seawater ¹⁰Be/⁹Be ratios over the last 12 million years, suggesting that continental weathering rates have also been stable. pnas.org This has been seen as a contradiction to other geological and geochemical proxies, such as lithium, strontium, and osmium isotopes, which indicate an increase in continental erosion and weathering during the late Cenozoic, a period of global cooling. pnas.orgcolumbia.edu
Recent modeling of the beryllium cycle has offered a resolution to this apparent contradiction. pnas.orgcolumbia.edu This new research suggests that as the flux of ⁹Be from rivers increases due to enhanced weathering, a significant portion of this additional ⁹Be is removed through scavenging processes in coastal ocean areas. pnas.orgcolumbia.edu This counterbalancing effect results in a nearly constant ¹⁰Be/⁹Be ratio in open ocean seawater, even with a substantial increase in global denudation and beryllium weathering rates. pnas.org This reinterpretation aligns the beryllium isotope record with other proxies that support increased continental weathering in the late Cenozoic. pnas.orgcolumbia.edu
Furthermore, the distinct ¹⁰Be/⁹Be ratios between continental material and dissolved beryllium in seawater allow for the sensitive tracking of authigenic clay formation in marine sediments, a process known as reverse weathering. eos.org This process, which involves the formation of clay minerals in the ocean, can influence long-term atmospheric carbon dioxide levels and ocean alkalinity. eos.org
Table 1: Beryllium Isotope Data in Environmental Systems
| Sample Location/Type | [⁹Be]diss (pmol/kg) | [¹⁰Be]diss (at/gwater) | (¹⁰Be/⁹Be)reac (x 10⁻⁹) | Reference |
|---|---|---|---|---|
| Pearl River Estuary (Surface Water) | 4.3 - 54.3 | 137 - 1,194 | 1.25 - 2.28 | frontiersin.org |
| Pearl River Estuary (Bottom Water) | Higher concentrations observed | Higher concentrations observed | - | frontiersin.org |
Petrologic Applications of this compound Phase Relations
The study of phase relations among this compound minerals provides valuable insights into the petrogenesis of igneous and metamorphic rocks. geoscienceworld.org The stability and occurrence of different beryllium minerals are controlled by factors such as temperature, pressure, and the chemical composition of the host rock. geoscienceworld.orgmdpi.com Therefore, the mineral assemblages observed in rocks can be used to deduce the conditions under which they formed and evolved. geoscienceworld.org
This compound minerals are important indicators in various geological environments, from magmatic to hydrothermal and metamorphic settings. geoscienceworld.orggeologicacarpathica.comiaea.org In igneous rocks, particularly granites and pegmatites, the presence and composition of beryllium minerals can reveal the degree of magmatic differentiation and the geochemical signature of the parental magma. mdpi.commdpi.com
Beryl (Be₃Al₂Si₆O₁₈) is the most common beryllium mineral and is typically found in highly evolved, peraluminous S-type granites and their associated pegmatites. geologicacarpathica.commdpi.com The chemical composition of beryl, especially its content of alkali elements like sodium (Na), lithium (Li), and cesium (Cs), can trace the evolution of the pegmatitic melt. mdpi.com For instance, an increasing Cs content in beryl is indicative of a more evolved and fractionated magma. mdpi.com In contrast, gadolinite-group minerals are more characteristic of alkaline, A-type granites. geologicacarpathica.com
In metamorphic rocks, beryllium can be incorporated into common rock-forming silicates such as cordierite, muscovite, and sapphirine, or it can form discrete beryllium minerals like beryl, chrysoberyl (B1170025) (BeAl₂O₄), and phenakite (Be₂SiO₄). geoscienceworld.orggeoscienceworld.org The specific mineral assemblage depends on the bulk composition of the rock and the pressure-temperature conditions of metamorphism. geoscienceworld.org For example, in aluminous metamorphic rocks, the presence of beryl can be a result of the breakdown of other beryllium-bearing minerals during prograde metamorphism. geoscienceworld.org The study of these assemblages helps to constrain the metamorphic history of a terrane. geoscienceworld.org
Table 2: Common Beryllium-Mineral Assemblages and Their Petrologic Significance
| Mineral Assemblage | Host Rock Type | Geological Environment | Petrologic Interpretation | Reference |
|---|---|---|---|---|
| Beryl, Quartz, Muscovite, K-feldspar | Granitic Pegmatites | Magmatic to post-magmatic | Primary magmatic crystallization or secondary replacement of earlier beryl. geologicacarpathica.com | geologicacarpathica.com |
| Gadolinite-(Y), Hingganite-(Y) | A-type Granite | Late-magmatic | Indicates rift-related, alkaline magmatism. geologicacarpathica.com | geologicacarpathica.com |
| Phenakite, Bertrandite | Granitic Pegmatites, Veins | Hydrothermal | Breakdown products of beryl due to later fluid interaction. geologicacarpathica.com | geologicacarpathica.com |
| Beryl, Chrysoberyl, Phenakite | High-pressure metamorphic rocks | Metamorphic | Indicates high-temperature conditions. geoscienceworld.org | geoscienceworld.org |
| Helvite, Danalite, Grossular, Idocrase | Tactite (Skarn) | Contact Metamorphism | Replacement of limestone by beryllium-bearing hydrothermal fluids. usgs.gov | usgs.gov |
This compound minerals serve as excellent tracers for the evolution of geological systems from magmatic to hydrothermal and tectonic stages. geologicacarpathica.comiaea.org The sequence of beryllium mineral formation and alteration can document the changing physical and chemical conditions over time. geologicacarpathica.com
In granite-pegmatite systems, primary magmatic beryl can crystallize from a highly evolved granitic melt. geologicacarpathica.com The composition of this early beryl reflects the nature of the parent magma; for example, Na-Fe-Mg-rich beryl is associated with I-type granodiorites, while Al-Cs-Li-rich beryl is typical of S-type granites. geologicacarpathica.com
As the system cools and hydrothermal fluids become more dominant, this primary beryl can be altered or replaced. geologicacarpathica.com A common post-magmatic assemblage that replaces beryl includes secondary beryllium silicates like phenakite and bertrandite (Be₄Si₂O₇(OH)₂), along with quartz, muscovite, and K-feldspar. geologicacarpathica.com This breakdown of beryl often occurs at temperatures between 250–400 °C and is a clear indicator of a subsequent hydrothermal event. geologicacarpathica.com
The alteration of primary beryllium minerals can also be linked to tectonic events. For instance, the breakdown of beryl in the Western Carpathians has been attributed to late- to post-Variscan uplift or the Alpine tectono-metamorphic overprint. geologicacarpathica.com Therefore, by studying the paragenetic sequence of this compound minerals, geologists can reconstruct the complex interplay of magmatism, hydrothermal activity, and tectonics that has shaped a particular geological region. geologicacarpathica.com
Table 3: Tracing Geological Evolution with this compound Minerals
| Evolutionary Stage | Characteristic Beryllium Minerals | Associated Processes | Deduced Conditions | Reference |
|---|---|---|---|---|
| Primary Magmatic | Beryl, Gadolinite-group minerals | Crystallization from a granitic melt. | High temperature, magmatic composition controls mineralogy. | geologicacarpathica.com |
| Late-Magmatic to Hydrothermal Transition | Alteration of primary beryl, crystallization of chrysoberyl, phenakite. | Interaction with late-stage magmatic fluids. | Decreasing temperature, increasing fluid activity. | mdpi.com |
| Post-Magmatic Hydrothermal | Phenakite, Bertrandite | Breakdown of earlier beryllium minerals by hydrothermal fluids. | Lower temperatures (e.g., 250-400 °C). geologicacarpathica.com | geologicacarpathica.com |
| Tectonic Overprint | Deformation and recrystallization of existing beryllium mineral assemblages. | Regional uplift, metamorphism. | Variable pressure-temperature conditions related to tectonic event. | geologicacarpathica.com |
Advanced Materials Science Applications of Beryllium Silicate
Optical and Photonic Device Development
The distinct optical characteristics of beryllium silicate (B1173343) crystals make them valuable components in the development of sophisticated optical and photonic devices. Researchers are actively exploring their potential in creating new laser technologies and enhancing optical frequency conversion processes.
Research on Stimulated Raman Scattering (SRS) Active Beryllium Silicate Crystals
This compound, in the form of the mineral phenakite (Be₂SiO₄), has been identified as a novel trigonal crystal active in Stimulated Raman Scattering (SRS). digitalfire.com SRS is a nonlinear optical effect that can be used to change the frequency of laser light. In studies of single crystals of phenakite, researchers have observed that χ⁽³⁾-nonlinear lasing is promoted by a single vibration mode at approximately 876 cm⁻¹. digitalfire.com
When subjected to picosecond single-wavelength pumping at one micrometer, these crystals can generate a broad spectrum of light, creating an octave-spanning Stokes and anti-Stokes comb. digitalfire.com This capability is crucial for applications requiring a wide range of laser frequencies from a single source. The investigation into the SRS properties of natural silicates like phenakite is expanding the collection of crystals available for advanced laser physics and nonlinear optics applications. digitalfire.com
| Crystal | Symmetry | SRS-Promoting Vibration Mode | Observed Phenomenon |
| This compound (Phenakite, Be₂SiO₄) | Trigonal R (3) | ~876 cm⁻¹ | Octave-spanning Stokes and anti-Stokes comb generation |
Design and Synthesis of Nonlinear Optical (NLO) Silicate Crystals for Deep-Ultraviolet Applications
The development of nonlinear optical (NLO) crystals capable of operating in the deep-ultraviolet (DUV, wavelength λ < 200 nm) range is a significant challenge in materials science. adcerax.comgreat-ceramic.com Such materials are essential for applications like semiconductor lithography and advanced scientific instrumentation. This compound compounds have shown considerable promise in this area.
Researchers have successfully synthesized two DUV NLO crystals, Na₂BeSiO₄ and Li₂BeSiO₄, using α-SiO₂ as a structural template. adcerax.comgreat-ceramic.com These this compound crystals overcome the typically weak second-harmonic generation (SHG) effect and non-phase-matchability that have hindered the development of silicate-based NLO crystals. adcerax.comgreat-ceramic.com
The key to their enhanced NLO properties lies in strategic structural modifications:
Distortion of SiO₄ Tetrahedra: The introduction of flexible BeO₄ tetrahedra induces a distortion in the rigid SiO₄ tetrahedra. This distortion in Na₂BeSiO₄ leads to a significant enhancement of the phase-matchable SHG effect, achieving a performance 15 times that of α-SiO₂. adcerax.comgreat-ceramic.com
Uniform Orientation of SiO₄ Tetrahedra: In Li₂BeSiO₄, the presence of Li⁺ cations with a low coordination number promotes a uniform orientation of the SiO₄ tetrahedra. This results in an even stronger phase-matchable SHG effect, reaching up to 40 times that of α-SiO₂. adcerax.comgreat-ceramic.com
Computational studies have supported the effectiveness of these structural modulation strategies, which are now guiding the rational design of new NLO silicates. adcerax.com
| Compound | Structural Feature | SHG Effect Enhancement (vs. α-SiO₂) |
| Na₂BeSiO₄ | Distortion of SiO₄ by BeO₄ tetrahedra | 15x |
| Li₂BeSiO₄ | Uniform orientation of SiO₄ by Li⁺ cations | 40x |
Integration into Laser Technology and Optical Frequency Conversion Processes
The unique properties of this compound crystals, particularly their SRS and NLO capabilities, make them highly suitable for integration into laser technology for optical frequency conversion. americanberyllia.comgoogle.com Frequency conversion is a critical process that allows for the generation of laser light at wavelengths not directly attainable from a laser source. americanberyllia.comgoogle.com
This compound crystals like phenakite can be used as the active medium in Raman lasers. The strong SRS response allows for the efficient conversion of a pump laser's frequency to a range of new frequencies, generating the previously mentioned Stokes and anti-Stokes combs. digitalfire.com This broadens the spectral output of laser systems.
In the DUV range, NLO crystals such as Na₂BeSiO₄ and Li₂BeSiO₄ can be used for second-harmonic generation, a process that doubles the frequency of the incident laser light. adcerax.comgreat-ceramic.comamericanberyllia.com This is particularly important for producing the short-wavelength coherent light required for high-precision applications. The development of these this compound crystals provides new materials for frequency conversion in the DUV spectrum, a region where suitable materials are scarce.
Ceramic Materials Engineering
Beyond optics, this compound plays a role in the engineering of advanced ceramic materials, contributing to the production of high-performance ceramics and machinable glass-ceramics.
Fabrication and Performance Optimization of Beryllium Oxide Ceramics Utilizing this compound Precursors
Beryllium oxide (BeO) ceramics are highly valued for their exceptional thermal conductivity, high electrical resistivity, and high melting point. great-ceramic.comatcera.comresearchgate.net The standard industrial production of BeO ceramics begins with beryllium-containing ores, most commonly beryl (B75158), which is a beryllium aluminum silicate. digitalfire.com
The manufacturing process involves several stages:
Extraction: Beryllium is first extracted from the beryl ore. adcerax.com
Conversion: The extracted beryllium is then converted into a chemical compound, such as beryllium hydroxide (B78521). adcerax.com
Calcination: This beryllium compound is subsequently heated in a process called calcination to produce high-purity BeO powder. adcerax.com
Sintering: The BeO powder is then formed into desired shapes and sintered at high temperatures to create a dense, stable ceramic material. adcerax.comatcera.com
While the ultimate source of the beryllium is a silicate mineral, the direct conversion of a refined this compound compound, such as phenakite, into beryllium oxide ceramic is not the primary fabrication method. However, research has shown that phenakite (Be₂SiO₄) decomposes into bromellite (BeO) and cristobalite (SiO₂) at temperatures around 1560°C, indicating a potential, though not commercially standard, pathway from a pure this compound to beryllium oxide. materion.com The performance of BeO ceramics is optimized by controlling the purity of the initial powder and the sintering process to achieve a dense and uniform microstructure. atcera.comwikipedia.org
| Property of BeO Ceramics | Typical Value |
| Thermal Conductivity | Up to 310 W/(m·K) |
| Electrical Resistivity | > 10¹⁴ Ω·cm |
| Melting Point | ~2530°C |
| Dielectric Constant | 6.7 |
Development of Machinable Glass-Ceramic Systems with this compound Additions
Machinable glass-ceramics are a class of materials that combine the advantageous properties of ceramics with the ability to be machined using conventional metalworking tools. Research has been conducted on the effects of adding beryllium to silicate-based glass-ceramic systems to enhance their physical and mechanical properties.
Studies have shown that the addition of beryllium to these glass-ceramics can lead to notable improvements:
Increased Hardness: The introduction of beryllium can increase the hardness of the glass-ceramic. For example, one study reported an increase in Brinell hardness to approximately 312 HB with beryllium additions. materion.com
Enhanced Young's Modulus: The Young's modulus, a measure of stiffness, also sees an increase. Additions of 9% beryllium by weight resulted in a Young's modulus of 69 GPa.
Microstructural analysis suggests that the addition of beryllium leads to its precipitation as a second phase within the glass-ceramic matrix, which contributes to the observed changes in mechanical properties. materion.com
| Property | Effect of Beryllium Addition |
| Density | Decreases |
| Young's Modulus | Increases |
| Hardness | Increases |
| Impact Energy | Increases |
Micro-engineering and Advanced Processing Techniques for this compound Ceramics
The fabrication of high-density this compound ceramics with controlled microstructures is crucial for unlocking their potential in advanced applications. Research into micro-engineering and advanced processing techniques has explored various synthesis and sintering methods to achieve desired material properties.
Key synthesis routes for this compound powder include high-temperature solid-state reactions and hydrothermal synthesis. smolecule.com The solid-state method involves mixing stoichiometric amounts of beryllium oxide (BeO) and silicon dioxide (SiO₂) and heating them to temperatures between 1300°C and 1700°C. smolecule.com Hydrothermal synthesis, on the other hand, utilizes a mixture of beryllium salts and silica (B1680970) gel in a high-pressure, high-temperature aqueous environment to facilitate the formation of crystalline this compound. smolecule.com
For the densification of this compound powders into ceramic bodies, advanced sintering techniques are employed. While specific studies on the sintering of this compound are not extensively detailed in the provided search results, insights can be drawn from the processing of beryllium oxide (beryllia, BeO) ceramics, which share some similar processing challenges. Sintering of BeO often requires high temperatures, but the use of nanoparticle precursors can lower the required sintering temperature. For instance, BeO nanoparticles prepared via a polyacrylamide gel route can be sintered at 1600°C, which is approximately 200°C lower than conventional methods using micron-sized powders. core.ac.ukresearchgate.net The densification rate for these nanoparticles is rapid within the first three hours of sintering. core.ac.uk
Advanced processing techniques also include methods to create specific microstructures. For example, the use of structure-directing agents like tetraethylammonium (B1195904) hydroxide (TEAOH) in the synthesis process allows for the formation of this compound materials with zeolite-type crystalline structures. smolecule.com These materials possess a framework of interconnected SiO₄ and BeO₄ tetrahedra, creating channels and voids that are central to their unique properties. chemicalbook.com
Table 1: Synthesis and Processing Parameters for this compound and Related Ceramics
| Parameter | This compound (Solid-State) | This compound (Hydrothermal) | Beryllium Oxide (Nanoparticle Sintering) |
|---|---|---|---|
| Precursors | Beryllium oxide (BeO), Silicon dioxide (SiO₂) | Beryllium salts, Silica gel | Beryllium sulfate (B86663) in polyacrylamide xerogel |
| Processing Temperature | 1300°C - 1700°C smolecule.com | High Temperature (not specified) | Sintering at 1600°C core.ac.ukresearchgate.net |
| Processing Environment | High Temperature Furnace | High-Pressure Aqueous Solution smolecule.com | Air Box Furnace core.ac.uk |
| Key Feature | Direct reaction of oxides | Crystalline product from solution | Lower sintering temperature core.ac.ukresearchgate.net |
| Resulting Material | This compound (Be₂SiO₄) | Crystalline this compound smolecule.com | High-density BeO ceramic |
Catalysis Research
Exploration of Catalytic Properties in Organic Synthesis (e.g., Olefin Production from Methanol)
This compound materials have demonstrated notable catalytic activity, particularly in the conversion of methanol (B129727) to light olefins such as ethylene (B1197577) and propylene. This is a significant area of research as it offers a pathway for producing valuable chemical feedstocks from non-petroleum sources like natural gas or coal. researchgate.netgoogle.com
Research has shown that beryllium-silicate zeolites exhibit distinct catalytic behavior compared to their aluminosilicate (B74896) counterparts. When methanol is passed over this compound catalysts, the primary products are olefins. smolecule.com In contrast, aluminosilicate zeolites with the same framework topology tend to produce paraffins and aromatic hydrocarbons. smolecule.com This difference in product selectivity is attributed to the nature of the acid sites in the catalyst framework. This compound frameworks are characterized by having Lewis acid sites with lower strength and concentration compared to the strong Brønsted acid sites found in aluminosilicates. smolecule.com
The synthesis method can influence the catalytic properties of this compound. For example, using tetraethylammonium hydroxide (TEAOH) as a structure-directing agent can produce this compound materials with specific zeolite-type crystalline structures, which are conducive to this catalytic application. smolecule.com
Table 5: Catalytic Performance of Silicate Materials in Methanol Conversion
| Catalyst | Framework Composition | Primary Products from Methanol | Acid Site Characteristics |
|---|---|---|---|
| This compound Zeolite | BeO₄ and SiO₄ tetrahedra smolecule.com | Olefins smolecule.com | Lower strength and concentration of Lewis acid sites smolecule.com |
| Aluminosilicate Zeolite (e.g., ZSM-5) | AlO₄ and SiO₄ tetrahedra | Paraffins and aromatic hydrocarbons smolecule.com | Strong Brønsted acid sites |
Mechanistic Studies of this compound Interactions in Catalytic Pathways
This compound, particularly in its crystalline forms such as beryllosilicate zeolites, exhibits significant catalytic potential derived from its unique structural and electronic properties. The substitution of silicon (Si⁴⁺) or aluminum (Al³⁺) with beryllium (Be²⁺) in the tetrahedral framework of silicate structures induces critical changes that lead to the formation of catalytically active sites. Understanding the mechanisms of these interactions is crucial for the design of highly selective and efficient catalysts.
The primary catalytic activity in beryllosilicates often originates from the creation of charge imbalances within the zeolite framework. When a divalent beryllium ion replaces a tetravalent silicon ion, a net negative charge is created on the framework. This charge must be balanced by a cation, which can act as a Lewis acid site or be exchanged for a proton (H⁺) to form a Brønsted acid site. These acid sites are fundamental to many catalytic reactions, including cracking, isomerization, and alkylation of hydrocarbons.
Key Mechanistic Aspects:
Brønsted Acidity: The presence of protons balancing the charge deficit created by beryllium substitution results in strong Brønsted acid sites (Si-(OH)-Be). These sites are capable of donating a proton to reactant molecules, initiating carbocationic reaction pathways. The strength and density of these acid sites can be tailored by controlling the beryllium content in the silicate framework.
Lewis Acidity: Coordinatively unsaturated beryllium species or extra-framework beryllium cations can act as Lewis acid sites. These sites can accept electron pairs from reactant molecules, activating them for subsequent transformations. Lewis acidity is particularly important in reactions like aldol (B89426) condensation and Meerwein-Ponndorf-Verley reductions.
Synergistic Effects: In many catalytic systems, both Brønsted and Lewis acid sites are present and can work synergistically to promote complex reaction sequences. For instance, a Lewis acid site might activate a carbonyl group, making it more susceptible to a nucleophilic attack facilitated by a nearby Brønsted acid site.
Shape Selectivity: Like other zeolites, the microporous structure of beryllosilicates imposes steric constraints on reactant and product molecules. This "shape selectivity" allows for the control of reaction pathways, favoring the formation of specific isomers while inhibiting others. The precise dimensions of the pores and channels, which can be influenced by the presence of beryllium, are critical in determining this selectivity.
Research into bimetallic systems incorporated into beryllosilicate frameworks has shown enhanced catalytic performance. The interaction between the beryllium-modified support and metal nanoparticles can influence the electronic properties of the metal, leading to improved activity and stability. For example, studies on metal-exchanged zeolites have demonstrated that the support's acidity and structure can significantly impact the dispersion and reducibility of the metal oxides, which in turn affects their catalytic behavior in reactions such as selective catalytic reduction and hydrogenation. mdpi.commdpi.com The synergistic effect between the active sites originating from beryllium species and the surface acidity of the host silicate structure can significantly enhance chemoselectivity. researchgate.net
Table 1: Proposed Catalytic Roles of Beryllium in Silicate Frameworks
| Feature | Mechanistic Role | Example Reaction Types |
|---|---|---|
| Framework Be²⁺ Substitution | Creates charge imbalance, leading to the formation of Brønsted acid sites (Si-(OH)-Be) after proton exchange. | Alkane cracking, Isomerization, Alkylation |
| Extra-framework Be²⁺ Cations | Act as Lewis acid sites by accepting electron pairs. | Carbonyl transformations, Condensation reactions |
| Pore Structure Modification | Influences shape selectivity by altering channel dimensions and pore openings. | Selective synthesis of specific isomers (e.g., p-xylene) |
| Bimetallic System Interaction | Modifies the electronic properties and dispersion of supported metal catalysts. | Hydrogenation, Selective Catalytic Reduction (SCR) |
Research in this compound Thin Film Deposition and Surface Engineering
The development of this compound thin films is an area of growing interest for applications requiring materials with high thermal conductivity, excellent dielectric properties, and robust mechanical strength. preciseceramic.com The synthesis of these films involves various deposition techniques, each offering unique control over the film's microstructure, composition, and surface properties. Surface engineering further refines these properties for specific functionalities.
Thin Film Deposition Techniques:
Thin films of this compound can be fabricated through several methods, primarily categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).
Physical Vapor Deposition (PVD): This family of techniques involves the vaporization of a solid source material in a vacuum environment, which then condenses onto a substrate to form a thin film. uakron.eduresearchgate.net
Thermal Evaporation: A this compound source material is heated in a high vacuum (typically < 1 x 10⁻⁶ Torr) until it evaporates. iaea.org The vapor travels in a line-of-sight path to the substrate, where it condenses. Substrate temperature is a critical parameter, with temperatures around 400-550°C often used to ensure good film adherence. iaea.org
Sputtering: In this process, a solid target of this compound (or separate beryllium and silicon targets) is bombarded with energetic ions (usually Argon). This bombardment dislodges atoms from the target, which then deposit onto the substrate. uakron.edu Reactive sputtering can be employed by introducing a reactive gas like oxygen to ensure the correct stoichiometry of the silicate film.
Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a heated substrate. This method offers excellent control over film stoichiometry.
Chemical Vapor Deposition (CVD): CVD involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. gelest.com For this compound, this would require suitable volatile precursors for both beryllium and silicon.
Beryllium Precursors: Volatile organometallic compounds such as diethylberyllium (B3343575) (BeEt₂) or beryllium amides could serve as precursors. mocvd-precursor-encyclopedia.de
Silicon Precursors: Common silicon precursors include silanes (SiH₄) and tetraethyl orthosilicate (B98303) (TEOS). suniv.ac.in The precursors are introduced into a reaction chamber where they decompose and react on the substrate at elevated temperatures, leading to the growth of a this compound film.
Sol-Gel Method: This wet-chemical technique involves the hydrolysis and polycondensation of molecular precursors (alkoxides) to form a "sol" (a colloidal solution). researchgate.net This sol can be applied to a substrate by spin-coating or dip-coating. umn.edu A subsequent heat treatment (annealing) removes organic residues and densifies the film, yielding a solid this compound coating. unm.edu This method is advantageous for its low cost and ability to coat complex shapes. researchgate.netmdpi.com
Table 2: Comparison of Deposition Techniques for Beryllium-Containing Thin Films
| Technique | Typical Precursors/Sources | Operating Pressure | Substrate Temperature | Key Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Thermal Evaporation | Solid Be or BeO source | High Vacuum (<10⁻⁵ Torr) | 25-550 °C | Simple, high purity films iaea.org | Difficult to control stoichiometry for compounds |
| Sputtering | Solid Be, SiO₂, or Be₂SiO₄ target | Low Vacuum (1-100 mTorr) | 25-700 °C | Good adhesion, uniform thickness uakron.edu | Target preparation can be complex |
| Chemical Vapor Deposition (CVD) | Volatile organometallics (e.g., BeEt₂, TEOS) mocvd-precursor-encyclopedia.de | 10⁻² Torr to atmospheric | 500-1000 °C | Conformal coating, high purity gelest.com | Precursor toxicity and handling |
| Sol-Gel (Spin/Dip Coating) | Metal alkoxides/salts in solution | Atmospheric | 25 °C (deposition), 400-800 °C (annealing) | Low cost, large area coating, complex shapes researchgate.net | Film cracking, potential for impurities |
Surface Engineering:
Surface engineering refers to the modification of a material's surface to enhance its properties for a specific application without altering the bulk material. nih.govnih.gov For this compound thin films, surface engineering can be used to:
Control Crystallinity and Morphology: The deposition parameters, particularly substrate temperature and post-deposition annealing, are crucial for controlling whether the film is amorphous or crystalline. The grain size and orientation can be manipulated to optimize mechanical or optical properties.
Improve Adhesion: Surface pre-treatment of the substrate, such as etching or the deposition of an intermediate adhesion layer (e.g., a thin layer of nickel), can significantly improve the bonding between the this compound film and the substrate. ifa-mg.rocankaya.edu.tr
Functionalization: The surface can be chemically modified to introduce specific functional groups. For example, plasma treatments can be used to create hydroxyl groups, making the surface more hydrophilic or providing sites for further covalent grafting of molecules. nih.gov
Texturing: Techniques like etching or shot-peening can be used to introduce specific topographical features on the film's surface, which can alter properties like friction or cell adhesion for biomedical applications. nih.gov
Through the combination of advanced deposition techniques and precise surface engineering, this compound thin films can be tailored for a wide range of high-performance applications, from protective coatings in harsh environments to functional layers in electronic and optical devices.
Q & A
Q. What are the standard protocols for synthesizing high-purity Beryllium silicate in laboratory settings?
this compound (e.g., BeSiO, BeSiO(OH)) is typically synthesized via solid-state reactions using stoichiometric mixtures of beryllium oxide (BeO) and silicon dioxide (SiO) under controlled conditions. Key steps include:
- Annealing : Heating at 1,200–1,400°C in inert atmospheres (e.g., argon) to prevent oxidation .
- Phase Purity : Post-synthesis characterization via X-ray diffraction (XRD) to confirm crystallinity and absence of secondary phases like BeO or SiO .
- Safety : Use gloveboxes or fume hoods to mitigate inhalation risks, as beryllium compounds are toxic .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural properties?
A multi-technique approach is recommended:
- Electron Probe Microanalysis (EPMA) : Quantifies elemental composition and detects inclusions (e.g., aluminum silicate phases in beryl) .
- Raman Spectroscopy : Identifies vibrational modes of Be-O and Si-O bonds, distinguishing polymorphs like phenakite vs. bertrandite .
- XRD : Resolves crystallographic parameters (e.g., unit cell dimensions) and phase transitions under high-temperature/pressure conditions .
Q. What safety protocols are critical when handling this compound in laboratory research?
Due to its carcinogenic potential :
- Containment : Use HEPA-filtered fume hoods and sealed reactors.
- Personal Protective Equipment (PPE) : Wear respirators (NIOSH-rated N100), gloves, and disposable lab coats.
- Monitoring : Regular air sampling to ensure workplace exposure remains below 0.2 µg/m (OSHA guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound polymorphs?
Discrepancies in enthalpy or entropy values often arise from synthesis conditions (e.g., impurities, quenching rates). Mitigation strategies include:
- Controlled Synthesis : Standardize annealing durations and cooling rates .
- Computational Validation : Compare experimental data with density functional theory (DFT) calculations for lattice energy .
- Multi-Lab Collaboration : Cross-validate results using shared reference materials to reduce inter-lab variability .
Q. What are the advantages of in situ vs. ex situ characterization for studying phase transitions in this compound?
Q. How can researchers differentiate natural vs. anthropogenic this compound contamination in environmental samples?
Use geochemical tracers:
Q. What mechanisms explain color variations in this compound minerals like beryl (e.g., emerald vs. aquamarine)?
Chromophores such as Cr (emerald, green) or Fe/Fe (aquamarine, blue) induce ligand-to-metal charge transfer. Confirm via:
- UV-Vis Spectroscopy : Absorption bands at 450–600 nm for Fe and 600–800 nm for Cr .
- EPMA : Quantifies trace metal concentrations in crystal matrices .
Q. How should experiments be designed to study this compound’s stability under extreme conditions (e.g., radiation, high pressure)?
- High-Pressure Cells : Diamond anvil cells (DACs) simulate mantle conditions (up to 50 GPa) to assess phase transitions .
- Synchrotron X-rays : Provide high-resolution diffraction data for transient phases .
- Radiation Exposure : Irradiate samples with protons/neutrons and monitor defect formation via positron annihilation spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
